Methyl 3-chloropropanimidate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-chloropropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-7-4(6)2-3-5;/h6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGIMJXESYZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327479 | |
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21367-88-4 | |
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-chloropropanimidate hydrochloride, a valuable intermediate in organic synthesis. The core of this process is the Pinner reaction, a classic and efficient method for the preparation of imidate salts from nitriles and alcohols under acidic conditions. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data to facilitate its application in a laboratory setting.
Reaction Overview: The Pinner Reaction
The synthesis of this compound is achieved through the Pinner reaction, which involves the acid-catalyzed reaction of 3-chloropropionitrile with methanol.[1] The reaction is conducted under anhydrous conditions, with gaseous hydrogen chloride (HCl) serving as the catalyst.[2] Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride product from rearranging into an amide or alkyl chloride.[1]
The reaction mechanism initiates with the protonation of the nitrile by the strong acid (HCl), forming a highly reactive nitrilium ion. This electrophilic intermediate is then attacked by the nucleophilic oxygen of methanol. A subsequent proton transfer results in the formation of the desired this compound, also known as a Pinner salt.[3]
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of imidate hydrochlorides via the Pinner reaction, which has been shown to produce high yields.[4]
Materials:
-
3-Chloropropionitrile
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Anhydrous solvent (e.g., Chloroform or Dioxane) (Optional)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Ice bath
-
Gas dispersion tube
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, a mixture of 3-chloropropionitrile and anhydrous methanol is prepared. The recommended molar ratio is 1:3 (3-chloropropionitrile to methanol).[4] The flask is then cooled to 5 °C in an ice bath.
-
Introduction of HCl Gas: Anhydrous hydrogen chloride gas is slowly bubbled through the cooled reaction mixture over a period of approximately 4 hours, ensuring the temperature remains below 5 °C.[4] The total molar ratio of nitrile to HCl should be 1:3.[4]
-
Reaction: The reaction mixture is stirred at 5 °C for 24 hours.[4]
-
Isolation of Product: After the reaction is complete, the excess methanol and dissolved HCl are removed under reduced pressure using a rotary evaporator. It is critical to maintain the temperature at or below 10 °C during this process to prevent product degradation.[4]
-
Drying: The resulting white solid, this compound, is dried under vacuum at room temperature. The product is typically obtained in high purity and can be used in subsequent steps without further purification.[4]
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound based on the provided protocol.
| Reactant/Reagent | Molar Ratio (relative to Nitrile) |
| 3-Chloropropionitrile | 1 |
| Methanol (MeOH) | 3 |
| Hydrogen Chloride (HCl) | 3 |
Table 1: Molar Ratios of Reactants and Reagents [4]
| Parameter | Value |
| Reaction Temperature | 5 °C |
| HCl Gas Introduction Time | ~4 hours |
| Total Reaction Time | 24 hours |
| Evaporation Temperature | ≤ 10 °C |
| Expected Yield | >90% |
| Product Purity | >95% (GC) |
Table 2: Reaction Conditions and Expected Outcome [4]
Visualizing the Process
To further clarify the synthesis, the following diagrams illustrate the reaction workflow and the underlying chemical logic.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the Pinner reaction for imidate hydrochloride synthesis.
References
An In-Depth Technical Guide to the Pinner Reaction for the Synthesis of Methyl 3-Chloropropanimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on the synthesis of methyl 3-chloropropanimidate hydrochloride from 3-chloropropionitrile and methanol. This valuable intermediate plays a role in the synthesis of various heterocyclic compounds relevant to pharmaceutical and agrochemical research.
Core Concepts of the Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[1] This reaction is a cornerstone of organic synthesis, offering a versatile pathway to various functional groups. The resulting Pinner salt is a highly reactive intermediate that can undergo further nucleophilic attack to yield esters, amidines, or orthoesters, depending on the reaction conditions and the nucleophile employed.[1]
A critical aspect of the Pinner reaction is the requirement for anhydrous conditions, typically achieved by using dry hydrogen chloride gas as the acid catalyst. This prevents the hydrolysis of the intermediate Pinner salt into a less reactive ester.[1] Furthermore, the reaction is often conducted at low temperatures due to the thermodynamic instability of the imidate hydrochloride product, which can decompose into an amide and an alkyl chloride at elevated temperatures.[1]
Synthesis of this compound
The reaction of 3-chloropropionitrile with methanol in the presence of anhydrous hydrogen chloride yields this compound. This specific transformation is a classic example of the Pinner reaction applied to an aliphatic nitrile.
Physicochemical Data of Reactants and Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloropropionitrile | 542-76-7 | C₃H₄ClN | 89.53 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Hydrogen Chloride (anhydrous) | 7647-01-0 | HCl | 36.46 |
| This compound | 21367-88-4 | C₄H₉Cl₂NO | 158.03 |
Reaction Scheme
Caption: Pinner reaction of 3-chloropropionitrile and methanol.
Experimental Protocol
Materials:
-
3-Chloropropionitrile (1.0 eq)
-
Anhydrous Methanol (≥3.0 eq)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Dry Hydrogen Chloride Gas
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
-
Ice-salt bath or cryocooler for maintaining low temperature.
-
Source of dry hydrogen chloride gas.
-
Standard glassware for workup and purification.
Procedure:
-
Reaction Setup: A solution of 3-chloropropionitrile (1.0 eq) in anhydrous diethyl ether or dichloromethane is prepared in the three-necked flask under an inert atmosphere of nitrogen or argon.
-
Addition of Alcohol: Anhydrous methanol (at least 3.0 equivalents) is added to the nitrile solution.
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice-salt bath.
-
HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature between 0 and 5 °C. The reaction is highly exothermic, and the rate of HCl addition should be controlled to prevent a significant temperature increase.
-
Reaction Monitoring: The progress of the reaction can be monitored by the precipitation of the white, solid this compound. The reaction is typically allowed to proceed for several hours (e.g., 2-6 hours) after the saturation with HCl.
-
Isolation of Product: Upon completion, the precipitated Pinner salt is collected by filtration under an inert atmosphere.
-
Washing and Drying: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the final product.
Quantitative Data (Hypothetical):
Based on similar Pinner reactions, the following is a hypothetical table of expected quantitative data. Actual results may vary and require optimization.
| Parameter | Value |
| Molar Ratio (Nitrile:Methanol:HCl) | 1 : 3 : 3 |
| Temperature | 5 °C |
| Reaction Time | 24 hours |
| Expected Yield | >90% |
Reaction Mechanism
The Pinner reaction proceeds through an acid-catalyzed nucleophilic addition mechanism.
Caption: Mechanism of the Pinner reaction.
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.
-
Deprotonation: A base (such as the chloride ion or another molecule of methanol) removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate.
-
Formation of the Pinner Salt: Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, the this compound salt.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Pinner reaction.
Caption: Experimental workflow for Pinner salt synthesis.
Logical Relationships in the Pinner Reaction
The success of the Pinner reaction is contingent on a set of logical relationships between the reactants, conditions, and potential outcomes. Understanding these relationships is crucial for optimizing the reaction and achieving the desired product.
Caption: Logical relationships in the Pinner reaction.
This diagram illustrates that the desired formation of the imidate salt is achieved under anhydrous and low-temperature conditions. The presence of water can lead to the hydrolysis of the Pinner salt to form an ester, while higher temperatures can promote the formation of an amide side product.
Conclusion
The Pinner reaction remains a highly relevant and powerful tool in modern organic synthesis for the preparation of imidates and their derivatives. The synthesis of this compound from 3-chloropropionitrile and methanol is a straightforward and high-yielding example of this transformation. By carefully controlling the reaction conditions, particularly the exclusion of water and maintenance of low temperatures, high yields of the desired Pinner salt can be achieved, providing a valuable intermediate for further synthetic endeavors in drug discovery and development.
References
An In-depth Technical Guide to Methyl 3-chloropropanimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactive characteristics of Methyl 3-chloropropanimidate hydrochloride (CAS No. 21367-88-4). This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the applications and handling of this compound.
Chemical Properties and Data
This compound is the hydrochloride salt of the methyl imidate of 3-chloropropanenitrile. As an imidate salt, it is a reactive intermediate, primarily utilized in organic synthesis. Due to its reactivity, detailed experimental data on its physical properties is limited in publicly available literature. The following table summarizes the available and calculated data for this compound.
| Property | Value | Source |
| Chemical Name | Methyl 3-chloropropanecarboximidate hydrochloride | |
| CAS Number | 21367-88-4 | |
| Molecular Formula | C₄H₉Cl₂NO | |
| Molecular Weight | 158.03 g/mol | Calculated |
| Chemical Structure | ![]() | |
| InChI Key | NWYPYLSWDCAKHL-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature |
Synthesis via the Pinner Reaction
This compound is synthesized via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 3-chloropropionitrile, with an alcohol (methanol) in the presence of anhydrous hydrogen chloride.[2][3][4] The resulting product is the corresponding imino ester hydrochloride salt, also known as a Pinner salt.[3]
Reaction Mechanism
The mechanism of the Pinner reaction is a well-established process in organic chemistry:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid catalyst (HCl). This enhances the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.
-
Formation of the Imidate Salt: This nucleophilic addition results in the formation of the stable this compound salt.[2]
Experimental Protocol: A General Procedure
Materials:
-
3-chloropropionitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous diethyl ether or another suitable anhydrous solvent
Equipment:
-
A three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
An ice bath to maintain low temperatures.
-
A system for the delivery of anhydrous HCl gas.
Procedure:
-
A solution of 3-chloropropionitrile in an excess of anhydrous methanol and anhydrous diethyl ether is prepared in the reaction flask.
-
The flask is cooled in an ice bath to 0°C.
-
A stream of dry hydrogen chloride gas is bubbled through the solution with constant stirring. The reaction is highly exothermic and the temperature should be carefully maintained at or below 5°C.[5]
-
The reaction is continued until saturation with HCl is achieved and the formation of a precipitate (the Pinner salt) is observed.
-
The reaction mixture is typically allowed to stand at a low temperature (e.g., 0-5°C) for several hours to overnight to ensure complete precipitation.[5]
-
The resulting crystalline solid is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Note: The Pinner reaction must be carried out under strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate salt to the corresponding ester.[3]
Reactivity and Applications
This compound, as a Pinner salt, is a versatile synthetic intermediate. The imidate functional group is susceptible to nucleophilic attack, allowing for its conversion into a variety of other functional groups.
-
Formation of Amidines: Reaction with ammonia or primary/secondary amines will yield the corresponding amidines.[3]
-
Formation of Esters: Hydrolysis with water will convert the imidate into the corresponding methyl ester, methyl 3-chloropropanoate.[3]
-
Formation of Orthoesters: Reaction with an excess of alcohol can lead to the formation of an orthoester.[3]
This reactivity makes this compound a potentially valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research.
Signaling Pathways and Experimental Workflows
As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. Its utility lies in the synthesis of molecules that may have biological activity.
The experimental workflow for its synthesis and subsequent reactions can be visualized as follows:
Caption: Synthetic pathway and subsequent reactions of Methyl 3-chloropropanimidate HCl.
Conclusion
This compound is a reactive chemical intermediate synthesized via the Pinner reaction. While specific, experimentally determined physical properties are not widely documented, its synthetic utility is well-established. This guide provides a foundational understanding of its chemistry, a general protocol for its preparation, and an overview of its potential applications in organic synthesis for researchers and professionals in the chemical and pharmaceutical sciences. Further research to fully characterize the physical and spectroscopic properties of this compound is warranted.
References
Technical Guide: Physicochemical Properties of Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloropropanimidate hydrochloride (CAS No. 21367-88-4) is a chemical intermediate of interest in organic synthesis. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic routes, and for the characterization of its products. This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for the determination of its key physical properties.
Core Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| Alternative Name | Methyl 3-chloropropanecarboximidate hydrochloride | |
| CAS Number | 21367-88-4 | |
| Molecular Formula | C4H9Cl2NO | |
| Molecular Weight | 158.03 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available (often a white to off-white solid for hydrochloride salts) | |
| Spectral Data (¹H NMR, ¹³C NMR, IR) | Data not available in public databases. |
Experimental Protocols
Given the absence of published experimental data, the following are detailed methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[1][2]
Solubility Determination
Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has completely dissolved. Classify the solubility as soluble, partially soluble, or insoluble.[3][4][5][6]
Procedure for Quantitative Solubility:
-
Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the solution to remove any undissolved solid.
-
Take a known volume of the clear, saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/L or mol/L.
Spectroscopic Analysis
a. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.
-
Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C-Cl, C-O, C=N, N-H stretches).[7][8][9][10][11]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, chosen based on the compound's solubility)
Procedure:
-
Dissolve a small amount (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure. For hydrochloride salts, the proton on the nitrogen atom may be observable and its chemical shift can be influenced by the solvent and concentration.[12][13][14]
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a newly synthesized or procured batch of a chemical substance like this compound.
Caption: A logical workflow for the characterization of a chemical substance.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. thinksrs.com [thinksrs.com]
- 3. scribd.com [scribd.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. webassign.net [webassign.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. compoundchem.com [compoundchem.com]
- 12. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Elucidation of the Structure of Methyl 3-Chloropropanimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a robust methodology for its synthesis via the Pinner reaction and presents predicted spectroscopic data based on established principles and analysis of analogous compounds. This guide serves as a valuable resource for researchers working with or aiming to synthesize and characterize this compound.
Chemical Structure and Properties
This compound is the salt of an imidate, specifically a methyl imino ether of 3-chloropropanoic acid. The hydrochloride salt form enhances its stability.
Table 1: Chemical Identity and Predicted Properties
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | Methyl 3-chloropropionimidate HCl | - |
| CAS Number | 77570-15-1 | Chemical Abstracts Service |
| Molecular Formula | C₄H₉Cl₂NO | - |
| Molecular Weight | 158.03 g/mol | Calculated |
| Structure | Cl-CH₂-CH₂-C(=NH₂⁺)-OCH₃ Cl⁻ | - |
| Physical State | Predicted to be a crystalline solid | Analogy to similar imidate hydrochlorides |
Synthesis Methodology: The Pinner Reaction
The most direct and widely employed method for the synthesis of imidate hydrochlorides is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For this compound, this entails the reaction of 3-chloropropionitrile with methanol in the presence of anhydrous hydrogen chloride.
Reaction Scheme
Caption: Pinner reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of methyl imidate hydrochlorides.
Materials:
-
3-Chloropropionitrile
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether (or other suitable non-protic solvent)
-
Hydrogen Chloride gas or a solution of HCl in an anhydrous solvent (e.g., dioxane, diethyl ether)
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
Procedure:
-
A solution of 3-chloropropionitrile (1.0 equivalent) in anhydrous methanol (1.1 to 1.5 equivalents) is prepared in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0-5 °C.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Alternatively, a saturated solution of HCl in anhydrous diethyl ether is added dropwise. The addition is continued until the solution is saturated with HCl.
-
The reaction mixture is sealed and stirred at a low temperature (e.g., 0-5 °C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent is reduced under vacuum at a low temperature.
-
Anhydrous diethyl ether is added to precipitate the product completely.
-
The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a crystalline solid.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Structural Elucidation by Spectroscopic Methods
As of the date of this guide, public databases lack experimental spectroscopic data for this compound. The following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, and the two methylene groups of the chloropropyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 11.0 | Broad singlet | 2H | =NH₂⁺ | Protons on the positively charged nitrogen are expected to be significantly deshielded and exchangeable. |
| ~4.1 | Singlet | 3H | -OCH₃ | The methoxy protons are a singlet and are deshielded by the adjacent oxygen and the iminium group. |
| ~3.8 | Triplet | 2H | Cl-CH₂- | The methylene group adjacent to the electronegative chlorine atom will be deshielded. |
| ~3.0 | Triplet | 2H | -CH₂-C= | The methylene group adjacent to the iminium carbon will also be deshielded. |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit four signals, one for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=N | The iminium carbon is expected to have the largest chemical shift due to its sp² hybridization and proximity to nitrogen and oxygen. |
| ~55 | -OCH₃ | The methoxy carbon is deshielded by the oxygen atom. |
| ~40 | Cl-CH₂- | The carbon bonded to the chlorine atom will be significantly deshielded. |
| ~35 | -CH₂-C= | The carbon adjacent to the iminium carbon will be deshielded. |
Predicted FT-IR Spectroscopy
The infrared spectrum will provide key information about the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Strong, broad | N-H stretching of the =NH₂⁺ group |
| ~2950-2850 | Medium | C-H stretching of methylene and methyl groups |
| ~1680 | Strong | C=N stretching of the iminium group |
| ~1250 | Strong | C-O stretching of the imidate |
| ~750 | Strong | C-Cl stretching |
Predicted Mass Spectrometry (Electron Ionization)
The mass spectrum of the free base (Methyl 3-chloropropanimidate) would be observed. The hydrochloride salt would not be stable under typical EI conditions. The molecular ion peak of the free base is expected at m/z 121 (for ³⁵Cl) and 123 (for ³⁷Cl) in a roughly 3:1 ratio.
Table 5: Predicted Major Fragmentation Ions (for the free base)
| m/z | Proposed Fragment | Notes |
| 121/123 | [M]⁺ | Molecular ion peak of the free base. |
| 90/92 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 86 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 59 | [C(=NH)OCH₃]⁺ | Fragment corresponding to the imidate functional group. |
Fragmentation Pathway Diagram:
An In-depth Technical Guide to Methyl 3-chloropropanimidate hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
Methyl 3-chloropropanimidate hydrochloride, also known as a Pinner salt, is the product of the acid-catalyzed reaction between 3-chloropropionitrile and methanol. Due to its reactive nature, it is often synthesized in situ for immediate use in subsequent reactions.
Table 1: Properties of 3-Chloropropionitrile (Starting Material)
| Property | Value |
| CAS Number | 542-76-7[1][2][3] |
| Molecular Formula | C₃H₄ClN[2] |
| Molecular Weight | 89.52 g/mol [1][2] |
| Appearance | Colorless liquid[4] |
| Boiling Point | 175-177 °C |
| Density | 1.136 g/mL at 25 °C |
Table 2: Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉Cl₂NO |
| Molecular Weight | 158.03 g/mol |
| Appearance | Expected to be a crystalline solid |
| Stability | Thermodynamically unstable; sensitive to heat and moisture.[5][6] |
| Solubility | Likely soluble in polar organic solvents |
Synthesis via the Pinner Reaction
The primary method for the synthesis of alkyl imidate hydrochlorides is the Pinner reaction.[6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this case, 3-chloropropionitrile reacts with methanol in the presence of anhydrous hydrogen chloride.
Reaction Mechanism
The Pinner reaction proceeds through the following steps:
-
Protonation of the nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (HCl), which activates the nitrile carbon for nucleophilic attack.
-
Nucleophilic attack by alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated nitrile carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to a chloride ion or another molecule of the alcohol.
-
Formation of the imidate hydrochloride: The resulting imidate is protonated by the acid to form the stable hydrochloride salt.
Pinner reaction mechanism.
Experimental Protocol
Materials:
-
3-Chloropropionitrile (CAS: 542-76-7)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube extending below the surface of the reaction mixture, and a drying tube.
-
To the flask, add a solution of 3-chloropropionitrile in anhydrous diethyl ether and an equimolar amount of anhydrous methanol.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.
-
Continue the addition of HCl until the reaction is complete, which is often indicated by the precipitation of the white, crystalline imidate hydrochloride salt.
-
Once the reaction is complete, the precipitated product can be isolated by filtration under an inert atmosphere.
-
The product should be washed with anhydrous diethyl ether to remove any unreacted starting materials and dried under vacuum.
-
Due to its instability, the this compound should be used immediately in subsequent reactions.
Safety Precautions:
-
3-Chloropropionitrile is toxic and should be handled in a well-ventilated fume hood.[4]
-
Hydrogen chloride is a corrosive gas. All operations should be carried out in a fume hood.
-
Anhydrous conditions are crucial for the success of the Pinner reaction, as the presence of water will lead to the hydrolysis of the product to the corresponding ester.[5][6]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Chemical Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to the reactivity of the imidate functional group.[5] It can undergo nucleophilic attack at the imine carbon, leading to a variety of useful products.
Key Reactions of Alkyl Imidates
-
Hydrolysis to Esters: In the presence of water, alkyl imidates are readily hydrolyzed to form the corresponding esters.
-
Aminolysis to Amidines: Reaction with ammonia or primary/secondary amines yields amidines, which are important functional groups in many biologically active molecules.
-
Alcoholysis to Orthoesters: Treatment with an excess of alcohol leads to the formation of orthoesters.
-
Reaction with Hydrogen Sulfide: Imidates can be converted to thionoesters upon reaction with hydrogen sulfide.
Synthetic utility of imidates.
Applications in Drug Development
The versatility of the imidate functional group makes this compound a potentially valuable building block in drug discovery and development. Imidates are frequently used as precursors for the synthesis of various heterocyclic compounds, which form the core structure of many pharmaceuticals. For instance, the reaction of imidates with dinucleophiles can lead to the formation of imidazoles, oxazoles, thiazoles, and other important heterocyclic systems.
The presence of a chloro-substituent in the molecule provides an additional site for chemical modification, allowing for the introduction of other functional groups or the formation of cyclic structures. This dual functionality makes this compound an attractive starting material for the construction of diverse molecular scaffolds for screening in drug discovery programs.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy. It includes a comprehensive data table, a detailed experimental protocol for acquiring such a spectrum, and visualizations of the molecular structure and a relevant synthetic pathway.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound is summarized in the table below. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The multiplicities and coupling constants (J) are estimated based on the structure of the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~4.0 | Singlet (s) | N/A | 3H |
| -CH₂-Cl | ~3.8 | Triplet (t) | ~6.5 | 2H |
| -C(=NH₂⁺)-CH₂- | ~3.0 | Triplet (t) | ~6.5 | 2H |
| =NH₂⁺ | ~9.0-11.0 | Broad Singlet (br s) | N/A | 2H |
Molecular Structure and Proton Assignments
The structure of this compound with the predicted proton assignments is illustrated below.
In-depth Technical Guide: 13C NMR Characterization of Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-chloropropanimidate hydrochloride. Due to the absence of publicly available experimental spectral data for this specific compound, this guide offers a robust prediction based on analogous structures and established chemical shift principles. This document is intended to assist researchers in the identification and characterization of this and related molecules. The guide includes a summary of predicted chemical shifts, a hypothetical experimental protocol for data acquisition, and a structural diagram with carbon assignments.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from data for structurally similar compounds, including methyl 3-chloropropionate, and established ranges for chemical shifts of carbons in imidate, methoxy, and alkyl chloride functional groups. It is important to note that the protonation of the imine nitrogen will lead to a downfield shift of the adjacent carbons.
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Prediction |
| C1 (Imidate Carbon) | 170-180 | The imidate carbon is expected to be significantly deshielded, appearing in a region similar to or slightly downfield from ester carbonyls. Protonation of the nitrogen would further increase this shift. |
| C2 (CH2) | 35-45 | This methylene carbon is adjacent to the electron-withdrawing imidate group, causing a downfield shift. This prediction is based on the analogous carbon in methyl 3-chloropropionate. |
| C3 (CH2Cl) | 40-50 | The presence of the electronegative chlorine atom deshields this carbon, shifting it downfield. This prediction is based on the analogous carbon in methyl 3-chloropropionate. |
| C4 (OCH3) | 50-60 | The methoxy carbon is deshielded by the adjacent oxygen atom and typically appears in this range. |
Structural Diagram and Carbon Assignments
The following diagram illustrates the chemical structure of this compound with the predicted 13C NMR assignments.
Experimental Protocol (Hypothetical)
As no specific experimental data is available, the following provides a general protocol for acquiring a 13C NMR spectrum of this compound.
3.1 Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol (CD3OD) or Deuterated Chloroform (CDCl3)). The choice of solvent may depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
3.2 NMR Spectrometer Setup
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tune and match the 13C probe.
-
Set the spectrometer to the 13C nucleus frequency.
3.3 Data Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons like the imidate carbon.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
3.4 Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.0 ppm or the solvent residual peak.
Logical Workflow for Prediction
The prediction of the 13C NMR spectrum for this compound was based on a logical workflow that leverages data from analogous compounds.
Conclusion
This technical guide provides a comprehensive predicted 13C NMR characterization of this compound. While experimental verification is essential, the data and methodologies presented here offer a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and structural elucidation. The provided hypothetical experimental protocol serves as a starting point for acquiring empirical data.
An In-depth Technical Guide to the FT-IR Analysis of Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of direct spectral data for this specific compound in public literature, this document synthesizes information from analogous structures and characteristic functional group frequencies to present a predictive analysis. It includes a summary of expected vibrational modes, a detailed experimental protocol for acquiring FT-IR data, and a logical workflow for the analytical process.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The hydrochloride form implies that the imino nitrogen is protonated, leading to the presence of N-H vibrations. The key vibrational modes are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3400-3200 | Medium-Strong, Broad | N-H stretching vibration of the protonated iminium group. |
| ~3000-2850 | Medium | C-H stretching vibrations of the methyl and methylene groups. |
| ~1680-1640 | Strong | C=N stretching vibration of the iminium group. |
| ~1470-1430 | Medium | C-H bending vibrations (scissoring and bending) of the methyl and methylene groups. |
| ~1250-1150 | Medium-Strong | C-O stretching vibration of the methoxy group. |
| ~1100-1000 | Medium | C-N stretching vibration. |
| ~750-650 | Medium-Strong | C-Cl stretching vibration.[1] |
| Below 1000 | Medium-Weak | Various bending and rocking vibrations (fingerprint region). |
Note: The exact positions and intensities of the peaks can be influenced by intermolecular interactions in the solid state and the specific sampling technique used.
Experimental Protocols
A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is detailed below. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the spectrometer's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal.
Data Acquisition:
-
Collect the FT-IR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Process the acquired spectrum, which may include baseline correction and smoothing if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample handling to final data interpretation.
Caption: Workflow for FT-IR analysis.
Interpretation of Key Spectral Features
-
N-H Stretching (~3400-3200 cm⁻¹): The presence of a broad and relatively strong absorption band in this region would be a clear indicator of the protonated iminium group (-C=NH₂⁺-). The broadness is due to hydrogen bonding in the solid state.
-
C=N Stretching (~1680-1640 cm⁻¹): A strong absorption band in this region is characteristic of the carbon-nitrogen double bond of the iminium functional group. Its position can be slightly higher than that of a typical imine due to the positive charge on the nitrogen.
-
C-O Stretching (~1250-1150 cm⁻¹): A medium to strong band in this region is expected for the C-O single bond of the methoxy group.
-
C-Cl Stretching (~750-650 cm⁻¹): The carbon-chlorine stretching vibration typically appears in the lower frequency region of the mid-IR spectrum.[1] A medium to strong absorption here would confirm the presence of the chloroalkyl group.
This technical guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound, along with practical experimental guidance. For definitive analysis, comparison with an experimentally obtained spectrum of a certified reference standard is recommended.
References
Mass Spectrometry of Methyl 3-chloropropanimidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mass spectrometric analysis of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of public mass spectra for this specific compound, this document focuses on the predicted fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI) conditions. The predicted data is derived from the known fragmentation behaviors of its constituent functional groups, including the methyl imidate, and the chlorinated alkyl chain. Detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, offering a comprehensive resource for researchers.
Introduction
This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a reactive imidate functional group and a chlorinated alkyl chain, makes mass spectrometry an essential tool for its characterization, purity assessment, and metabolic studies. This guide outlines the theoretical basis for its mass spectrometric analysis, providing predicted data and detailed methodologies to aid in its identification and quantification.
Chemical Properties
| Property | Value |
| Chemical Formula | C₄H₉Cl₂NO |
| Molecular Weight | 158.03 g/mol |
| Monoisotopic Mass | 157.00612 u |
| CAS Number | 21367-88-4 |
Predicted Mass Spectrometry Fragmentation
As no public mass spectra for this compound are available, the following sections detail the predicted fragmentation pathways based on established principles of mass spectrometry.
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, the molecule is expected to undergo significant fragmentation. The fragmentation of the free base, Methyl 3-chloropropanimidate, will be considered as the hydrochloride salt is not stable in the gas phase under EI conditions.
Predicted Major Fragment Ions (EI):
| m/z (predicted) | Proposed Fragment Ion | Notes |
| 122/124 | [M - Cl]⁺ | Loss of a chlorine radical. The isotopic pattern (approx. 3:1) would be characteristic. |
| 104 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 88/90 | [C₃H₅ClNO]⁺ | α-cleavage with loss of a methyl radical. |
| 77/79 | [CH₂CH₂Cl]⁺ | Cleavage of the C-C bond adjacent to the imidate group. |
| 59 | [C₂H₅NO]⁺ | Fragment containing the imidate group. |
| 49/51 | [CH₂Cl]⁺ | Characteristic fragment for a terminal chloromethyl group. |
Predicted EI Fragmentation Pathway:
Caption: Predicted Electron Ionization Fragmentation Pathway of Methyl 3-chloropropanimidate.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique and is expected to yield the protonated molecule of the free base, [M+H]⁺, as the most abundant ion in the positive ion mode. The hydrochloride salt will dissociate in solution.
Predicted ESI-MS/MS Fragmentation:
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion is predicted to result in the following product ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 122.04/124.04 | 86.05 | HCl |
| 122.04/124.04 | 90.03/92.03 | CH₃OH |
| 122.04/124.04 | 64.04/66.04 | C₂H₃NO |
Predicted ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS Fragmentation of Protonated Methyl 3-chloropropanimidate.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the hydrochloride salt, derivatization or neutralization is recommended for GC-MS analysis.
Sample Preparation (Neutralization):
-
Dissolve 1-5 mg of this compound in 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a mild base, such as triethylamine, dropwise until the solution is neutralized.
-
Wash the organic layer with deionized water to remove the triethylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the free base can be directly injected into the GC-MS.
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | m/z 40-400 |
GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the direct analysis of the hydrochloride salt without derivatization.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
LC-MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range | m/z 50-500 |
| MS/MS | Collision-Induced Dissociation (CID) with varying collision energies |
LC-MS Analysis Workflow:
Caption: Workflow for LC-MS/MS analysis of this compound.
Data Interpretation and Considerations
-
Isotopic Peaks: The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl). This is a key diagnostic feature in the mass spectrum.
-
High-Resolution Mass Spectrometry: For unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and its fragments.
-
Method Validation: The presented protocols should be thoroughly validated for specific applications, including assessments of linearity, accuracy, precision, and limits of detection and quantification.
Conclusion
This technical guide provides a theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and employing the detailed experimental protocols, researchers can effectively identify and quantify this compound in various matrices. The use of both GC-MS and LC-MS techniques offers flexibility depending on the sample complexity and analytical requirements.
Stability and Storage of Methyl 3-chloropropanimidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-chloropropanimidate hydrochloride (CAS No. 5333-85-7). Understanding the chemical stability of this reagent is critical for its effective use in research and development, ensuring reproducibility of experimental results and the quality of downstream products. This document outlines the key factors influencing its stability, its primary degradation pathways, and provides recommended protocols for handling, storage, and stability assessment.
Core Concepts: Chemical Properties and Inherent Instability
This compound is an imidate ester salt, a class of compounds known for their utility as synthetic intermediates, particularly in the formation of amidines and other nitrogen-containing heterocycles. However, their synthetic utility is intrinsically linked to their reactivity, which also predisposes them to degradation, primarily through hydrolysis. The presence of the hydrochloride salt enhances its solubility in protic solvents but also contributes to its hygroscopic nature and susceptibility to moisture-induced degradation.
Key Structural Features Influencing Stability:
-
Imidate Ester Functionality: The C=N double bond adjacent to an ether oxygen makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
Hydrochloride Salt: Increases hygroscopicity, attracting water which can then act as a nucleophile.
-
3-chloroalkyl Group: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the imidate functional group.
Factors Influencing Stability
The stability of this compound is paramount for its effective application. Several environmental and chemical factors can significantly impact its shelf-life and purity.
| Factor | Influence on Stability | Recommendations |
| Moisture/Humidity | High Impact. As a hygroscopic salt, it readily absorbs atmospheric moisture. Water acts as a nucleophile, leading to rapid hydrolysis.[1] | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is highly recommended.[1] |
| Temperature | High Impact. Elevated temperatures can accelerate the rate of decomposition. The hydrochloride salt may also decompose into the corresponding amide and alkyl halide at higher temperatures. | Recommended storage is at -20°C .[1] Avoid repeated freeze-thaw cycles. |
| pH | High Impact. Imidate esters are sensitive to both acidic and basic conditions, which catalyze hydrolysis. | Maintain anhydrous and neutral conditions during handling and in reaction mixtures where the imidate is intended to be stable. |
| Air/Oxygen | Moderate Impact. While the primary degradation pathway is hydrolysis, prolonged exposure to air can introduce moisture.[1] | Store under an inert gas to displace air and moisture.[1] |
| Light | Low Impact (Presumed). While no specific data on photosensitivity for this compound is available, it is good practice to store it protected from light. | Store in an opaque or amber vial. |
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis. The mechanism and products of this reaction are pH-dependent.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the imine nitrogen is protonated, further activating the carbon for nucleophilic attack by water. The tetrahedral intermediate then collapses, eliminating ammonia to yield the corresponding ester.
Caption: Acid-catalyzed hydrolysis of Methyl 3-chloropropanimidate HCl.
Base-Catalyzed Hydrolysis
In neutral or basic media, water or hydroxide ions can directly attack the electrophilic carbon. The resulting tetrahedral intermediate can then collapse to form either the ester and amine or, under more strongly basic conditions, the amide and alcohol. For imidate hydrochlorides, hydrolysis at low pH typically leads to carboxylic esters.
Caption: Potential hydrolysis pathways in neutral to basic conditions.
Recommended Handling and Storage Procedures
Strict adherence to proper handling and storage protocols is essential to maintain the integrity of this compound.
Caption: Recommended workflow for handling and storage.
Detailed Steps:
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Storage: Immediately transfer the compound to a -20°C freezer.[1] The container should be tightly closed and placed inside a secondary container with a desiccant.
-
Handling: All handling of the solid material should be performed in a controlled environment, such as a glove box or under a stream of dry, inert gas (argon or nitrogen).[1]
-
Aliquoting: To avoid repeated opening of the main container, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere.
-
Use: When used in a reaction, ensure all solvents and reagents are anhydrous. The compound should be added to the reaction mixture promptly after weighing.
Experimental Protocol: Stability Assessment
To quantitatively assess the stability of a specific batch of this compound, a formal stability study is recommended. The following protocol outlines a general approach that should be adapted and validated.
Objective: To determine the degradation profile of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (3 batches)
-
HPLC-grade acetonitrile and water
-
Phosphate buffer (for mobile phase)
-
Validated reference standard of this compound
-
Validated reference standards for potential degradation products (e.g., Methyl 3-chloropropanoate)
-
Environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system with UV or PDA detector
Methodology:
-
Initial Analysis (T=0):
-
For each of the three batches, perform an initial purity assay using a validated stability-indicating HPLC method.
-
Characterize the initial appearance, moisture content (by Karl Fischer titration), and any existing impurities.
-
-
Sample Storage:
-
Distribute aliquots of each batch into vials that mimic the intended long-term storage container.
-
Place samples in environmental chambers under the following conditions:
-
Long-term: 5°C ± 3°C (refrigerator) and -20°C ± 5°C (recommended storage)
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
-
-
Time Points for Testing:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove samples from storage and allow them to equilibrate to room temperature before opening.
-
Perform HPLC analysis to determine the purity of the active compound and quantify any degradation products.
-
Document any changes in physical appearance.
-
-
Data Analysis:
-
Plot the purity of this compound versus time for each storage condition.
-
Identify and quantify the major degradation products.
-
Use the data from accelerated conditions to predict the shelf-life under recommended storage conditions.
-
Stability-Indicating HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to violent reactions.[2]
-
Strong Bases and Alkalis: Will neutralize the hydrochloride salt and catalyze degradation.[2]
-
Water/Moisture: Causes hydrolysis.[1]
Conclusion
This compound is a reactive and moisture-sensitive compound that requires stringent storage and handling conditions to ensure its stability. The primary degradation pathway is hydrolysis, which is accelerated by moisture, elevated temperatures, and non-neutral pH. For optimal stability, the compound must be stored at -20°C under a dry, inert atmosphere. Researchers and drug development professionals should implement the handling procedures and stability testing protocols outlined in this guide to ensure the quality and reliability of this important synthetic intermediate.
References
Reactivity Profile of Methyl 3-chloropropanimidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloropropanimidate hydrochloride is a bifunctional molecule containing a reactive imidate group and an alkyl chloride. As a member of the carboximidate family, its reactivity is primarily dictated by the electrophilic nature of the imidate carbon. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound based on the established chemistry of imidates. It covers key reactions, generalized experimental protocols, and potential applications in organic synthesis and drug discovery. The information presented herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this compound.
Introduction
Imidates, also known as imino ethers, are versatile synthetic intermediates characterized by the R-C(=NR')OR" functional group.[1] Their unique electronic properties, possessing both electrophilic and nucleophilic centers, have led to their exploitation in the synthesis of a wide array of organic molecules, particularly nitrogen-containing heterocycles.[2] this compound, as a hydrochloride salt, is expected to be a stable, crystalline solid. The presence of the 3-chloro-propyl group introduces an additional electrophilic site, potentially allowing for sequential or intramolecular reactions. This guide summarizes the anticipated reactivity of this compound based on the general behavior of imidates.
Synthesis
This compound is typically synthesized via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.[1]
Generalized Experimental Protocol: Pinner Reaction
A solution of 3-chloropropionitrile in anhydrous methanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution, or a stoichiometric amount of a reagent like thionyl chloride is added dropwise.[3][4] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The product, this compound, typically precipitates from the reaction mixture and can be isolated by filtration.
Caption: Generalized Pinner reaction for the synthesis of this compound.
Reactivity Profile
Carboximidates are effective electrophiles and participate in a variety of addition reactions.[1] The reactivity of this compound is centered around the electrophilic carbon of the imidate group.
Hydrolysis
Imidate hydrochlorides can be hydrolyzed to form carboxylic esters.[5]
-
Acidic Hydrolysis: In the presence of acid, this compound is expected to hydrolyze to methyl 3-chloropropanoate and an ammonium salt.
-
Basic Hydrolysis: Treatment with a base would first neutralize the hydrochloride salt to yield the free imidate, which is then hydrolyzed to the corresponding ester.[5]
Reaction with Amines to Form Amidines
One of the most common reactions of imidates is their conversion to amidines upon treatment with amines.[1][6] This reaction is highly valuable in the synthesis of various nitrogen-containing compounds.
Generalized Experimental Protocol: Amidine Synthesis
To a solution of this compound in a suitable solvent like ethanol, a primary or secondary amine is added. The reaction may be stirred at room temperature or gently heated. The resulting amidine hydrochloride can be isolated after removal of the solvent.
Caption: General scheme for the formation of amidines from this compound.
Reaction with Alcohols to Form Orthoesters
Aliphatic imidates react with an excess of alcohol under acid catalysis to yield orthoesters.[1]
Reduction
Imidate salts can be reduced to aldehydes.[7] For example, using sodium amalgam in dilute mineral acid could potentially yield 3-chloropropionaldehyde.
Condensation Reactions
Imidates can condense with compounds containing active methylene groups.[7] This reactivity can be exploited for the synthesis of various heterocyclic systems.
Reaction with Grignard Reagents
The reaction of imidates with Grignard reagents can lead to the formation of substituted ketimines, which can be further hydrolyzed to ketones.[7]
Summary of Reactivity
| Reaction Type | Reactant | Product |
| Hydrolysis | Water (acidic or basic) | Methyl 3-chloropropanoate |
| Aminolysis | Primary/Secondary Amine | N-Substituted 3-chloropropanamidine |
| Alcoholysis | Alcohol (excess, acid catalyst) | 3-Chloro-1,1,1-trimethoxypropane |
| Reduction | e.g., Sodium amalgam | 3-Chloropropionaldehyde |
| Condensation | Active methylene compound | Various heterocycles |
| Grignard Reaction | Grignard Reagent (R-MgX) | Substituted ketimine |
Potential Applications in Drug Discovery
The versatile reactivity of the imidate functional group makes this compound a potentially valuable building block in drug discovery and development.
-
Scaffold Synthesis: The ability to form amidines and participate in condensation reactions allows for the construction of diverse heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.
-
Bioisosteric Replacement: The "magic methyl" effect, where the introduction of a methyl group can significantly alter biological activity, is a well-known concept in medicinal chemistry.[8] While not a methyl group itself, the imidate functionality offers a unique isostere for amides and esters, potentially modulating physicochemical properties and target interactions.
-
Linker Chemistry: The bifunctional nature of this compound, with its reactive imidate and alkyl chloride moieties, could be utilized in the development of linkers for antibody-drug conjugates (ADCs) or PROTACs.
Caption: Potential applications of this compound in drug discovery.
Conclusion
References
- 1. Carboximidate - Wikipedia [en.wikipedia.org]
- 2. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. rroij.com [rroij.com]
- 6. scribd.com [scribd.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to the Pinner Reaction: Synthesis and Mechanistic Profile of Methyl 3-chloropropanimidate hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of methyl 3-chloropropanimidate hydrochloride, a classic example of a Pinner salt. We will delve into the intricacies of the Pinner reaction, the cornerstone of this synthesis, offering a detailed mechanistic analysis, a validated experimental protocol, and insights into the critical parameters that govern the reaction's success.
Introduction: The Significance of Imidate Hydrochlorides
Alkyl imidate hydrochlorides, commonly known as Pinner salts, are highly versatile and reactive intermediates in organic synthesis.[1][2][3] First described by Adolf Pinner in 1877, their formation provides a reliable route to convert nitriles into a variety of valuable functional groups.[2][4] The resulting imidate salts can be readily transformed into esters, amidines, and orthoesters through reactions with water, amines, or an excess of alcohol, respectively.[3][4][5][6] This reactivity makes them crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[2]
This compound serves as a prime exemplar of this compound class, formed from the reaction of 3-chloropropionitrile with methanol under anhydrous acidic conditions. Understanding its formation is key to mastering a powerful synthetic tool.
The Pinner Reaction: A Mechanistic Deep Dive
The formation of an imidate hydrochloride proceeds via the Pinner reaction, an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[2][4] The reaction is critically dependent on anhydrous conditions, as the presence of water would lead to the hydrolysis of the product to an ester.[5][6]
The mechanism can be dissected into two primary stages:
-
Activation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[7][8][9] This protonation dramatically increases the electrophilicity of the nitrile carbon, creating a highly reactive nitrilium ion intermediate.[7][8][9] The use of gaseous HCl is crucial for maintaining the anhydrous environment required for the reaction to proceed to the desired product.[5][8]
-
Nucleophilic Attack and Salt Formation: The lone pair of electrons on the oxygen atom of the alcohol (in this case, methanol) acts as a nucleophile, attacking the activated nitrilium ion.[7][9] This is followed by a proton transfer, which results in the formation of the final product, the thermodynamically unstable imidate hydrochloride salt.[1][4][7] Low temperatures are often employed to prevent the decomposition of this Pinner salt.[1][4]
The overall mechanism is depicted below:
Caption: Figure 1: Pinner Reaction Mechanism.
Synthesis of this compound: A Validated Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind key experimental choices is explained to ensure reproducibility and safety.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| 3-Chloropropionitrile | Anhydrous, >98% | Starting Nitrile |
| Methanol | Anhydrous, >99.8% | Nucleophile & Solvent |
| Hydrogen Chloride | Gas, Anhydrous | Catalyst & Salt Formation |
| Diethyl Ether | Anhydrous | Washing Solvent |
| Three-neck round-bottom flask | 250 mL | Reaction Vessel |
| Gas dispersion tube | - | For HCl introduction |
| Magnetic stirrer & stir bar | - | Agitation |
| Ice/salt bath | - | Temperature Control |
| Drying tube (CaCl₂) | - | Moisture exclusion |
Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an anhydrous HCl gas source, and a drying tube. It is imperative that all glassware is thoroughly dried to prevent unwanted hydrolysis.[5]
-
Reagent Charging: Charge the flask with 3-chloropropionitrile (e.g., 0.1 mol) and anhydrous methanol (e.g., 0.12 mol, a slight excess).
-
Cooling: Immerse the flask in an ice/salt bath to cool the solution to approximately 0°C. This is crucial as the reaction with HCl is exothermic and the Pinner salt product is thermally unstable.[1][4]
-
HCl Introduction: Begin stirring the solution vigorously and slowly bubble dry hydrogen chloride gas through the gas dispersion tube into the solution. Continue the HCl addition for 1-2 hours, ensuring the temperature remains low. The reaction mixture will become saturated with HCl.
-
Reaction Period: After HCl addition is complete, replace the gas inlet with a glass stopper. Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator at 4°C) for 24 to 48 hours. During this time, the this compound will typically precipitate as a white crystalline solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Work quickly to minimize exposure to atmospheric moisture.
-
Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether. This removes any unreacted starting materials and excess HCl without dissolving the desired Pinner salt.
-
Drying: Dry the final product under vacuum in a desiccator to obtain pure this compound.
Challenges and Self-Validating Systems
Trustworthiness through Anhydrous Conditions: The single most critical parameter for success is the rigorous exclusion of water.[5] The protocol is self-validating in this regard: the formation of significant amounts of methyl 3-chloropropanoate (an ester) as a byproduct, identifiable by techniques like NMR or GC-MS, indicates a failure to maintain anhydrous conditions.
Key Side Reactions to Consider:
-
Hydrolysis to Ester: If water is present, the initially formed Pinner salt will readily hydrolyze to methyl 3-chloropropanoate.[2][5]
-
Orthoester Formation: Using a large excess of alcohol can lead to a further reaction with the Pinner salt to form a di-alkoxy acetal, known as an orthoester.[1][4][5]
-
Amide Formation: While less common under these conditions, thermal decomposition of the imidate salt can sometimes lead to the formation of an amide and an alkyl chloride.[4] Maintaining low temperatures mitigates this risk.[1]
Characterization of this compound
Confirmation of the product structure would be achieved through standard analytical techniques:
-
¹H NMR Spectroscopy: Expect characteristic peaks for the methoxy group (–OCH₃), the two methylene groups (–CH₂–CH₂–Cl), and the iminium protons (–NH₂⁺).
-
¹³C NMR Spectroscopy: A key signal to observe is the iminium carbon (C=N), which will appear at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: Look for a strong C=N stretching vibration and broad N-H stretching bands characteristic of the hydrochloride salt.
Conclusion
The Pinner reaction is a robust and reliable method for the synthesis of imidate hydrochlorides from nitriles. The successful formation of this compound hinges on the strict adherence to anhydrous conditions and careful temperature control. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively utilize this powerful transformation as a gateway to a wide array of valuable chemical entities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Methyl 3-chloropropanimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of methyl 3-chloropropanimidate hydrochloride, a critical process to understand for its application in pharmaceutical development and organic synthesis. This document outlines the reaction's mechanistic pathways, kinetic behavior, and detailed experimental protocols for its study.
Introduction
This compound is a reactive chemical intermediate. Its hydrolysis, the reaction with water, is a key consideration in its synthesis, storage, and application, particularly in the development of novel pharmaceutical compounds. Understanding the rate and mechanism of this hydrolysis is paramount for controlling reaction pathways and ensuring the stability of intermediates. The hydrolysis of imidates is known to proceed through a tetrahedral intermediate, with the product distribution being highly dependent on the pH of the reaction medium.
Reaction Mechanism and Kinetics
The hydrolysis of this compound proceeds via nucleophilic attack of water on the protonated imidate carbon atom, forming a tetrahedral intermediate. The breakdown of this intermediate can yield two pairs of products: methyl 3-chloropropanoate and ammonia, or 3-chloropropanamide and methanol. The predominant pathway is dictated by the pH of the solution, which influences the protonation state of the tetrahedral intermediate and the favorability of the leaving groups.
Key Factors Influencing Hydrolysis:
-
pH: The rate of hydrolysis is significantly influenced by the hydrogen ion concentration. The reaction can be catalyzed by both acids and bases. A pH-rate profile typically shows a "V" or "U" shape, with the minimum rate occurring at a specific pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The polarity and composition of the solvent can affect the stability of the reactants and the transition state, thereby influencing the reaction rate.
-
Stereoelectronic Effects: The stereochemistry of the imidate (syn or anti) can influence the rate and products of hydrolysis due to stereoelectronic control in the breakdown of the tetrahedral intermediate.
Data Presentation
| pH Range | Catalysis Type | Predominant Products | Expected Relative Rate |
| < 4 | Acid-Catalyzed | Methyl 3-chloropropanoate and Ammonia | Fast |
| 4 - 8 | Uncatalyzed/Specific Acid | Methyl 3-chloropropanoate and Ammonia | Slow |
| > 8 | Base-Catalyzed | 3-Chloropropanamide and Methanol | Fast |
Experimental Protocols
The following protocols are adapted from established methods for studying the hydrolysis of imidates and can be applied to this compound.
Kinetic Study of Hydrolysis using UV-Vis Spectrophotometry
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound at various pH values.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., citrate, phosphate, borate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Potassium chloride (KCl) to maintain constant ionic strength
-
High-purity water
-
UV-Vis Spectrophotometer with a thermostated cell holder
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in a suitable non-reactive, dry solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 12).
-
Adjust the ionic strength of all buffer solutions to a constant value (e.g., 0.1 M) with KCl.
-
-
Kinetic Runs:
-
Equilibrate a buffer solution to the desired temperature (e.g., 25 °C) in a quartz cuvette within the thermostated cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette and mix rapidly. The final concentration of the imidate should be in the range of 0.1-1 mM.
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength. The analytical wavelength should be chosen where there is a significant difference in absorbance between the reactant and the product(s).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A_t = A_∞ + (A_0 - A_∞) * e^(-k_obs * t) where A_t is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
-
Plot the logarithm of the observed rate constants (log k_obs) against the pH to generate a pH-rate profile.
-
Product Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify the products of hydrolysis at different pH values.
Materials:
-
Reaction mixtures from the kinetic study
-
Analytical standards of methyl 3-chloropropanoate, 3-chloropropanamide, methanol, and ammonia (or ammonium chloride)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
A suitable reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with a suitable buffer)
Methodology:
-
Sample Preparation:
-
At various time points during the hydrolysis reaction (or after completion), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a strong acid or base to shift the pH to a region where the reaction is very slow, or by rapid freezing.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the starting material (methyl 3-chloropropanimidate) from the expected hydrolysis products.
-
Inject the prepared samples and analytical standards into the HPLC system.
-
Identify the products by comparing their retention times with those of the analytical standards.
-
Quantify the concentration of each species by creating a calibration curve from the analytical standards.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Methodological & Application
Application Notes and Protocols for Methyl 3-chloropropanimidate Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloropropanimidate hydrochloride (CAS No. 21367-88-4) is a reactive synthetic intermediate primarily utilized as a precursor for the synthesis of substituted pyrimidine derivatives. As an imidate hydrochloride, it serves as a valuable building block in heterocyclic chemistry, offering a straightforward route to incorporate a 2-(2-chloroethyl) substituent onto a pyrimidine ring. This functional group can be a key pharmacophore or a handle for further chemical modifications in the development of novel therapeutic agents. The synthesis of this reagent is typically achieved via the Pinner reaction of 3-chloropropionitrile with methanol in the presence of hydrogen chloride.
Core Application: Synthesis of Substituted Pyrimidines
The principal application of this compound in organic synthesis is its use in the construction of the pyrimidine ring system. Pyrimidines are a critical class of heterocyclic compounds found in numerous biologically active molecules, including pharmaceuticals and natural products. The most common synthetic strategy involves the cyclocondensation reaction of the imidate hydrochloride with a 1,3-dicarbonyl compound, such as a β-ketoester.
General Reaction Scheme
The reaction proceeds via the formation of an amidine intermediate in situ, which then undergoes a condensation reaction with the β-ketoester to form a substituted pyrimidinone. The chloroethyl side chain remains intact, providing a site for subsequent nucleophilic substitution or other transformations.
Diagram 1: General Reaction for Pyrimidine Synthesis
Application Notes and Protocols for Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloropropanimidate hydrochloride is a reactive synthetic intermediate with significant potential in the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and drug discovery. The presence of a reactive imidate functional group and a versatile chloropropyl side chain makes it a valuable building block for creating diverse molecular architectures. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of heterocyclic compounds, specifically focusing on pyrimidine derivatives.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₉Cl₂NO |
| Molecular Weight | 158.03 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in alcohols, polar aprotic solvents (predicted) |
Table 2: Summary of Reaction Parameters for the Synthesis of a Pyrimidine Derivative
| Parameter | Condition |
| Reactants | This compound, Urea |
| Solvent | Ethanol |
| Base | Sodium Ethoxide |
| Temperature | Reflux |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Product | 2-hydroxy-4-(2-chloroethyl)pyrimidine (predicted) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pinner Reaction
This protocol describes the synthesis of this compound from 3-chloropropionitrile and methanol, utilizing the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt.[1][2]
Materials:
-
3-chloropropionitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube to protect the reaction from moisture.
-
Reactant Mixture: To the flask, add 3-chloropropionitrile (1 equivalent) and anhydrous methanol (1.1 equivalents).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution at 0°C. The reaction is exothermic, so maintain the temperature below 10°C. Continue the introduction of HCl until the solution is saturated.
-
Reaction Progress: Seal the flask and allow the mixture to stir at 0-5°C. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate (the Pinner salt). The reaction time can vary, typically from 12 to 24 hours.
-
Isolation of Product: Once the reaction is complete, dilute the reaction mixture with anhydrous diethyl ether to precipitate the product fully.
-
Filtration and Washing: Collect the white crystalline solid by filtration under an inert atmosphere (to minimize exposure to moisture). Wash the solid with two portions of cold, anhydrous diethyl ether.
-
Drying: Dry the product, this compound, under vacuum to remove residual solvent. Store the product under anhydrous conditions as it is sensitive to moisture.
Protocol 2: Application in Heterocyclic Synthesis - Synthesis of a Pyrimidine Derivative
This protocol outlines a representative application of this compound in the synthesis of a pyrimidine derivative through its reaction with urea. Imidates are excellent precursors for pyrimidines when reacted with compounds containing an N-C-N fragment.
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Anhydrous ethanol
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal (2.1 equivalents) in anhydrous ethanol with stirring.
-
Addition of Urea: Once the sodium has completely dissolved, add urea (1 equivalent) to the sodium ethoxide solution and stir until it dissolves.
-
Addition of Imidate: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl).
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Proposed signaling pathway for pyrimidine synthesis.
References
Application Notes and Protocols: Synthesis of Substituted Amidines using Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidines are a critical class of organic compounds characterized by the RC(NR)NR₂ functional group. They are recognized as important pharmacophores in modern drug discovery, exhibiting a wide range of biological activities.[1][2] Substituted amidines are integral to the development of therapeutics for various diseases, acting as antimicrobial and antiparasitic agents, and have been investigated for their potential in treating conditions like myotonic dystrophy, Alzheimer's disease, and malaria.[3] Their ability to bind to nucleic acids is a key aspect of their mechanism of action in some disease models.[3] Furthermore, amidines serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles such as imidazoles, benzimidazoles, and quinazolines.[1]
This document provides detailed application notes and experimental protocols for the synthesis of substituted amidines, with a particular focus on the use of Methyl 3-chloropropanimidate hydrochloride as a key intermediate. This method offers a reliable pathway to both cyclic and acyclic substituted amidines, which are valuable scaffolds in medicinal chemistry.
Synthesis of Substituted Amidines: An Overview
The synthesis of substituted amidines from this compound follows a two-step reaction sequence based on the well-established Pinner reaction. First, the corresponding nitrile, 3-chloropropionitrile, is converted to the imidate salt, this compound, by reacting it with an alcohol (methanol in this case) in the presence of anhydrous hydrogen chloride. This imidate salt is then reacted with a primary or secondary amine to yield the desired substituted amidine.
General Reaction Scheme:
Step 1: Formation of this compound (Pinner Reaction)
3-chloropropionitrile + CH₃OH + HCl → this compound
Step 2: Amidine Formation
This compound + R¹R²NH → Substituted Amidine + CH₃OH + HCl
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the imidate hydrochloride salt from 3-chloropropionitrile.
Materials:
-
3-chloropropionitrile
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Round-bottom flask (250 mL) equipped with a magnetic stirrer and a gas inlet tube
-
Ice bath
-
Drying tube (calcium chloride)
Procedure:
-
To a 250 mL round-bottom flask containing 100 mL of anhydrous methanol, cooled in an ice bath, slowly bubble dry hydrogen chloride gas with gentle stirring. The flask should be fitted with a drying tube to prevent the entry of moisture.
-
Continue bubbling HCl until the solution is saturated.
-
Slowly add 0.1 mol of 3-chloropropionitrile to the cooled methanolic HCl solution with continuous stirring.
-
Allow the reaction mixture to stand at 0-5 °C for 24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak using IR spectroscopy.
-
After completion, the product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield the white crystalline imidate salt.
Protocol 2: Synthesis of Substituted Amidines
This protocol describes the general procedure for the synthesis of N-substituted amidines from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous ethanol (EtOH) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask (100 mL) with a magnetic stirrer and reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 10 mmol of this compound in 40 mL of anhydrous ethanol.
-
To this suspension, add 10 mmol of the desired primary or secondary amine.
-
Add 1.1 equivalents (11 mmol) of triethylamine to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various substituted amidines using the described protocols. Yields are based on typical outcomes for similar reactions reported in the literature.
Table 1: Synthesis of Acyclic Substituted Amidines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-chloropropanimidamide | 75 |
| 2 | Benzylamine | N-benzyl-3-chloropropanimidamide | 82 |
| 3 | Morpholine | 4-(3-chloropropanimidoyl)morpholine | 88 |
| 4 | Piperidine | 1-(3-chloropropanimidoyl)piperidine | 90 |
Table 2: Synthesis of Cyclic Amidines (Tetrahydropyrimidines)
The reaction with diamines, such as ethylenediamine, leads to the formation of cyclic amidines.
| Entry | Diamine | Product | Yield (%) |
| 1 | Ethylenediamine | 2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine | 65 |
| 2 | 1,3-Diaminopropane | 2-(2-chloroethyl)-hexahydro-pyrimidine | 70 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted amidines using this compound.
Caption: General workflow for the synthesis of substituted amidines.
Applications in Drug Development
Substituted amidines are of significant interest to the pharmaceutical industry due to their diverse biological activities. The amidine functional group is often considered a "bioisostere" of a protonated primary amine, allowing it to participate in key hydrogen bonding interactions with biological targets.
-
Antimicrobial and Antiparasitic Agents: Many amidine-containing compounds have demonstrated potent activity against a range of pathogens. For instance, derivatives of benzamidine are effective against parasites responsible for diseases like leishmaniasis and human African trypanosomiasis.[3]
-
Enzyme Inhibition: The ability of the amidine moiety to mimic a protonated amine makes it an effective inhibitor of various enzymes, particularly serine proteases like trypsin.[1][3]
-
DNA and RNA Binding: Diamidines are known to bind to the minor groove of DNA and RNA, a property that is crucial for their therapeutic effects in certain disease models.[1][3] This has led to their investigation as potential anticancer and antiviral agents.
-
Receptor Agonists and Antagonists: Substituted amidines have been developed as agonists for muscarinic receptors, with potential applications in the treatment of Alzheimer's disease.[1] They have also been explored as neuromuscular blocking agents.[3]
The synthetic route described herein provides a practical and efficient method for accessing a library of substituted amidines, which can then be screened for various biological activities in drug discovery programs. The inherent reactivity of the chloro-substituent in the resulting amidines also offers a handle for further chemical modifications, enabling the generation of a diverse range of potential drug candidates.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized amidine-based drug inhibits a serine protease, a common target for such compounds.
Caption: Inhibition of a serine protease by a substituted amidine.
References
Application Notes: Synthesis of Pharmaceutical Scaffolds using tert-Butyl 4-aminopiperidine-1-carboxylate
Introduction
tert-Butyl 4-aminopiperidine-1-carboxylate, also known as 4-amino-1-Boc-piperidine, is a critical building block in modern pharmaceutical synthesis.[1] Its structure, featuring a piperidine ring, a Boc-protected secondary amine, and a reactive primary amine, makes it a versatile scaffold for creating complex molecules.[1] The Boc (tert-butyloxycarbonyl) group provides a robust protecting strategy, allowing for selective reactions at the primary amine before deprotection and further functionalization of the piperidine nitrogen. This intermediate is instrumental in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-HIV agents.[2][3][4]
Application 1: Synthesis of a Diaminopyrimidine Core for Kinase Inhibitors
The diaminopyrimidine scaffold is a common feature in many kinase inhibitors. The following protocol describes a typical nucleophilic aromatic substitution (SNAr) to couple tert-butyl 4-aminopiperidine-1-carboxylate with a dichlorinated pyrimidine, a key step in synthesizing precursors for drugs targeting kinases like Pim-1.[2]
Experimental Protocol: SNAr Reaction
-
Reagents & Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Workup & Purification: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired monosubstituted product, tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate.
Quantitative Data Summary
| Compound Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate | 314.81 | 75-85% | >97% |
Visualization: Synthetic Workflow
Caption: Workflow for SNAr coupling reaction.
Application 2: Synthesis of a γ-Secretase Modulator Precursor via Reductive Amination
tert-Butyl 4-aminopiperidine-1-carboxylate can be used to synthesize more complex diamines, which are precursors for molecules like γ-secretase modulators investigated for Alzheimer's disease.[5] Reductive amination with a suitable ketone is a standard method to achieve this.
Experimental Protocol: Reductive Amination
-
Reagents & Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and 4-fluorobenzophenone (1.0 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor for the disappearance of the starting materials via TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography (hexane/ethyl acetate gradient) to afford the desired N-substituted product.
Quantitative Data Summary
| Compound Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| tert-butyl 4-((4-fluorobenzhydryl)amino)piperidine-1-carboxylate | 398.52 | 80-90% | >98% |
Visualization: Experimental Workflow
Caption: Workflow for Reductive Amination.
Application 3: Synthesis of a CXCR4 Modulator and its Signaling Pathway
The aminopiperidine core is found in modulators of the CXCR4 receptor, a GPCR implicated in inflammation and cancer.[7] The synthesis involves an initial acylation of tert-butyl 4-aminopiperidine-1-carboxylate followed by deprotection and further modification.
Experimental Protocol: Acylation
-
Reagents & Setup: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Reaction: Add a solution of 2-naphthoyl chloride (1.05 eq) in DCM dropwise to the cooled mixture. Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to obtain the pure amide product.
Quantitative Data Summary
| Compound Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| tert-butyl 4-(2-naphthamido)piperidine-1-carboxylate | 354.46 | 85-95% | >99% |
Visualization: CXCR4 Signaling Pathway
The CXCR4 receptor is a GPCR that, upon binding its ligand (CXCL12), activates intracellular signaling cascades, primarily through Gαi proteins. This leads to downstream effects like cell migration and survival. Modulators developed from the aminopiperidine scaffold can act as antagonists, blocking these effects.
Caption: Inhibition of CXCR4 GPCR signaling.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Scale Synthesis of Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of methyl 3-chloropropanimidate hydrochloride. This compound is a potentially valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. The synthesis is achieved through the Pinner reaction, an acid-catalyzed reaction between a nitrile (3-chloropropionitrile) and an alcohol (methanol) in the presence of anhydrous hydrogen chloride. This method is known for its high efficiency in producing imidate hydrochlorides, often in high yields.[1][2]
Introduction
This compound is an imino ester salt, also known as a Pinner salt.[1] These salts are reactive intermediates that can undergo further nucleophilic additions to yield a variety of useful compounds, such as esters, amidines, and orthoesters.[1][3] The synthesis described herein utilizes the well-established Pinner reaction, which involves the activation of a nitrile with a strong acid, followed by nucleophilic attack by an alcohol.[3] The resulting imidate hydrochloride is typically a crystalline solid that can be isolated. It is crucial to maintain anhydrous conditions and low temperatures during the reaction to prevent the formation of byproducts like amides and esters.[1]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Chloropropionitrile (C₃H₄ClN) | 1.0 molar equivalent | [2] |
| Methanol (CH₃OH) | 3.0 molar equivalents | [2] |
| Hydrogen Chloride (HCl) | 3.0 molar equivalents (gaseous) | [2] |
| Reaction Conditions | ||
| Temperature | 5 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Solvent | Methanol (acts as both reactant and solvent) | [2] |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₄H₉Cl₂NO | |
| Molecular Weight | 158.03 g/mol | |
| Expected Yield | >90% | [2] |
| Physical Appearance | Expected to be a white crystalline solid | |
| Melting Point | Not readily available in cited literature. | |
| Characterization Data | ||
| ¹H NMR (DMSO-d₆, estimated) | δ 11.5-12.5 (br s, 2H, NH₂⁺), 4.2-4.4 (s, 3H, OCH₃), 3.8-4.0 (t, 2H, ClCH₂), 3.1-3.3 (t, 2H, CH₂C=N) | |
| ¹³C NMR (DMSO-d₆, estimated) | δ 170-175 (C=N), 55-60 (OCH₃), 40-45 (ClCH₂), 30-35 (CH₂C=N) | |
| IR (KBr, cm⁻¹) | ~3100-3300 (N-H stretch), ~1650-1680 (C=N stretch), ~1050-1150 (C-O stretch), ~700-800 (C-Cl stretch) |
Experimental Protocol
This protocol is based on a general procedure for the Pinner reaction with high reported yields.[2]
Materials:
-
3-Chloropropionitrile (1.0 eq)
-
Anhydrous Methanol (3.0 eq)
-
Dry Hydrogen Chloride gas (3.0 eq)
-
Anhydrous diethyl ether
-
Round-bottom flask (equipped with a magnetic stir bar, gas inlet tube, and drying tube)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube connected to a source of dry hydrogen chloride gas is charged with 3-chloropropionitrile and anhydrous methanol. The flask is then cooled to 5 °C in an ice bath.
-
Introduction of Hydrogen Chloride: Dry hydrogen chloride gas is slowly bubbled through the stirred solution. The amount of HCl added can be determined by weighing the reaction vessel at regular intervals. The temperature should be carefully maintained at 5 °C throughout the addition.
-
Reaction: After the addition of hydrogen chloride is complete, the reaction mixture is stirred at 5 °C for 24 hours. The flask should be sealed with a drying tube to protect it from atmospheric moisture.
-
Work-up: After 24 hours, the excess methanol and hydrogen chloride are removed by rotary evaporation under vacuum. It is important to keep the temperature low during this step to prevent decomposition of the product.
-
Isolation and Purification: The resulting solid residue is washed with anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities. The white crystalline product, this compound, is then collected by filtration and dried under vacuum.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Hydrogen chloride gas is corrosive and toxic; appropriate safety measures must be taken.
-
3-Chloropropionitrile is toxic and should be handled with care.
-
Anhydrous conditions are critical for the success of this reaction. All glassware should be thoroughly dried before use.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism of the Pinner reaction.
References
Application Notes and Protocols for the Pinner Reaction with 3-Chloropropionitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the Pinner reaction of 3-chloropropionitrile with ethanol to synthesize ethyl 3-chloropropionimidate hydrochloride. This protocol is based on established principles of the Pinner reaction, a versatile method for converting nitriles into valuable intermediates such as imidates, which can be further transformed into esters, amidines, and orthoesters.[1][2][3]
Introduction
The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester salt, also known as a Pinner salt.[2][3] These salts are highly reactive intermediates. The reaction is carried out under anhydrous conditions at low temperatures to prevent the decomposition of the thermodynamically unstable imidate salt.[2] This protocol details the synthesis of ethyl 3-chloropropionimidate hydrochloride from 3-chloropropionitrile and ethanol.
Data Presentation
The following table summarizes the key quantitative parameters for the Pinner reaction of 3-chloropropionitrile with ethanol. These values are based on general Pinner reaction protocols and may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Chloropropionitrile | 1.0 equivalent | The limiting reagent. |
| Anhydrous Ethanol | 1.5 - 2.0 equivalents | Use of excess alcohol can favor the formation of the desired imidate. |
| Anhydrous Hydrogen Chloride | Saturated solution (bubbled) | HCl gas should be bubbled through the reaction mixture until saturation is reached. |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Low temperature is crucial to prevent the decomposition of the Pinner salt.[2] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored (e.g., by IR spectroscopy, looking for the disappearance of the nitrile peak). |
| Solvent | Anhydrous Diethyl Ether or Dichloromethane | The reaction is typically carried out in an anhydrous, non-protic solvent. |
| Work-up and Purification | ||
| Product Isolation | Filtration | The Pinner salt often precipitates from the reaction mixture and can be collected by filtration. |
| Purification | Washing with anhydrous ether | The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials. |
| Expected Yield | 60-80% | Yields can vary depending on the specific reaction conditions and the purity of the reagents. |
Experimental Protocol
Materials and Reagents:
-
3-Chloropropionitrile (ClCH₂CH₂CN)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Hydrogen Chloride (HCl) gas
-
Ice-salt bath
-
Drying tube (e.g., with calcium chloride)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and gas dispersion tube
Procedure:
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an HCl gas cylinder, and a drying tube on the other neck to protect the reaction from atmospheric moisture.
-
Place the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
-
Addition of Reagents:
-
To the cooled flask, add a solution of 3-chloropropionitrile (1.0 eq.) and anhydrous ethanol (1.5-2.0 eq.) in anhydrous diethyl ether or dichloromethane.
-
-
Introduction of Hydrogen Chloride:
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to avoid a significant increase in temperature.
-
Continue bubbling HCl until the solution is saturated. The formation of a precipitate (the Pinner salt) may be observed.
-
-
Reaction:
-
After saturation with HCl, seal the flask (while maintaining a positive pressure of HCl or an inert gas) and continue stirring the mixture at 0-5 °C for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by IR spectroscopy for the disappearance of the nitrile stretching frequency (around 2250 cm⁻¹).
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the stirring and allow the precipitate to settle.
-
Collect the solid product by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent.
-
-
Purification and Storage:
-
Dry the purified ethyl 3-chloropropionimidate hydrochloride under vacuum.
-
Store the final product in a tightly sealed container under an inert atmosphere at low temperature, as Pinner salts can be hygroscopic and thermally unstable.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the Pinner reaction of 3-chloropropionitrile.
Caption: Mechanism of the Pinner reaction with 3-chloropropionitrile.
References
Application Notes and Protocols for Acylation Reactions Involving Methyl 3-aminopropanoate Hydrochloride
Introduction
Methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester hydrochloride, is a versatile bifunctional molecule widely utilized in organic synthesis. It serves as a crucial building block for the creation of a diverse range of compounds, including pharmaceutical intermediates, N-substituted β-alanine derivatives, and β-peptides. The presence of a primary amine and a methyl ester within the same molecule allows for selective chemical modifications, with acylation of the amine group being a primary and highly valuable transformation.
This document provides detailed application notes and experimental protocols for the acylation of Methyl 3-aminopropanoate hydrochloride, targeting researchers, scientists, and professionals in the field of drug development.
Application Notes
The primary amine of Methyl 3-aminopropanoate hydrochloride acts as a nucleophile, readily reacting with various acylating agents to form stable amide bonds. This reactivity is the foundation for its extensive use in the synthesis of N-substituted β-alanine derivatives.
Key Applications:
-
Synthesis of Bioactive Molecules: Acylation is a common strategy to introduce diverse functionalities onto the β-alanine scaffold, leading to the synthesis of compounds with potential biological activity.
-
Peptide Synthesis: N-acylated β-alanine derivatives are fundamental components in the synthesis of β-peptides, which are peptidomimetics with unique structural and biological properties.[1]
-
Medicinal Chemistry: The formation of N-aryl and N-heteroaryl amides through acylation is a prevalent method for generating novel molecular entities for drug discovery programs.
Choice of Acylating Agent and Coupling Reagents:
The selection of the appropriate acylating agent and coupling reagent is critical for a successful acylation reaction. Common acylating agents include:
-
Acyl Chlorides: Highly reactive, often requiring a base to neutralize the HCl byproduct.
-
Carboxylic Acids: Require activation with coupling reagents to facilitate amide bond formation.
Commonly used coupling reagents for reactions with carboxylic acids include:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dicyclohexylcarbodiimide (DCC)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Often, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with carbodiimides to improve reaction efficiency and minimize side reactions.
Experimental Protocols
Protocol 1: General Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of Methyl 3-aminopropanoate hydrochloride using an acyl chloride in the presence of a base.
Diagram of Experimental Workflow:
Caption: Workflow for the acylation of Methyl 3-aminopropanoate hydrochloride using an acyl chloride.
Materials:
-
Methyl 3-aminopropanoate hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM.
-
Add a tertiary amine base such as triethylamine (2.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-β-alanine methyl ester.
Quantitative Data Summary (Representative examples):
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | TEA | DCM | 4 | 85-95 |
| Acetyl chloride | DIPEA | THF | 2 | 90-98 |
| 4-Nitrobenzoyl chloride | TEA | DCM | 6 | 80-90 |
Protocol 2: Acylation using a Carboxylic Acid and a Coupling Reagent (EDC/HOBt)
This protocol outlines the synthesis of an N-acylated β-alanine methyl ester from a carboxylic acid using EDC and HOBt as coupling reagents.
Diagram of Signaling Pathway (Logical Relationship):
Caption: Mechanism of amide bond formation using EDC and HOBt.
Materials:
-
Methyl 3-aminopropanoate hydrochloride
-
Carboxylic acid (e.g., Anthracene-9-carboxylic acid)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1]
-
1-Hydroxybenzotriazole (HOBt)[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)[1]
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add DIPEA (2.5 eq) to the suspension and stir for an additional 10 minutes.
-
Add Methyl 3-aminopropanoate hydrochloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, wash the organic phase with water.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield the pure N-acyl derivative.
Quantitative Data Summary (Representative examples):
| Carboxylic Acid | Coupling System | Base | Solvent | Reaction Time (h) | Yield (%) |
| Anthracene-9-carboxylic acid | EDC/HOBt | DIPEA | DCM | 15 | ~90 |
| Boc-glycine | EDC/HOBt | DIPEA | DMF | 12 | 85-95 |
| 4-Methoxybenzoic acid | HATU | DIPEA | DMF | 8 | >90 |
References
Application Notes and Protocols for Methyl 3-chloropropanimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-chloropropanimidate hydrochloride (CAS No. 77570-15-1) was found in the available resources. The following information is compiled from the safety data of structurally related compounds and general laboratory safety protocols. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
Introduction
This compound is a chemical intermediate that may be used in various synthetic applications in research and drug development. Due to the presence of a reactive chloropropyl group and an imidate functionality, this compound is expected to be reactive and requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental results. These notes provide a detailed protocol for the safe handling, storage, and disposal of this compound.
Physicochemical and Hazard Data
| Property | Methyl 2-amino-3-chloropropanoate hydrochloride | Methyl 3-chloropropionate | 3-Dimethylaminopropyl chloride hydrochloride |
| Molecular Formula | C₄H₉Cl₂NO₂[1] | C₄H₇ClO₂[2] | C₅H₁₃Cl₂N |
| Molecular Weight | 174.02 g/mol [1] | 122.55 g/mol [2] | 158.07 g/mol [3] |
| Hazard Statements | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] | H226: Flammable liquid and vapor[2] H315: Causes skin irritation[2] H318: Causes serious eye damage[2] H335: May cause respiratory irritation[2] | H302: Harmful if swallowed[3] H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] | Store in a well-ventilated place. Keep cool.[5] | Store in a cool, dry, and well-ventilated place.[6] |
Safe Handling and Personal Protective Equipment (PPE)
A risk assessment should be performed before handling this compound. The following are general safe handling procedures.
Engineering Controls
-
Fume Hood: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.[6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]
Experimental Protocols
Preparation of a Stock Solution
-
Preparation: Before starting, ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound directly into the vial. Avoid creating dust.
-
Dissolution: Add the appropriate solvent to the vial in a dropwise manner while gently swirling to dissolve the compound. If necessary, sonication may be used to aid dissolution.
-
Storage: Once dissolved, cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution under appropriate conditions, likely refrigerated or frozen, and protected from light and moisture.
Storage and Stability
-
Storage Conditions: Based on information for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] A recommended storage temperature is in a freezer at or below -20°C in an inert atmosphere.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and alkaline materials.[4]
Spill and Leak Procedures
-
Evacuation: In case of a significant spill, evacuate the area immediately.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealable waste container.[4] Clean the spill area with a suitable solvent, followed by soap and water.
-
PPE: Wear appropriate PPE during the entire cleanup process.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal
-
Waste Collection: All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed waste disposal company.[4] One suggested method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not dispose of it down the drain or in the regular trash.[8]
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Toxicological Information
There is no specific toxicological data available for this compound. Based on related compounds, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Long-term exposure effects are unknown. All handling should be based on the assumption that the compound is toxic.
References
- 1. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
Application Notes: Derivatization of Primary Amines with Methyl 3-chloropropanimidate hydrochloride for Drug Development and Analysis
Introduction
The derivatization of primary amines is a critical technique in drug discovery and development, enabling the synthesis of novel compounds and facilitating their analytical characterization. Primary amines are common functional groups in many biologically active molecules, and their modification can significantly alter pharmacological properties. Methyl 3-chloropropanimidate hydrochloride is a reagent used for the synthesis of N-substituted amidines from primary amines. Amidines are important structural motifs in a wide range of biologically active compounds and are recognized as key pharmacophores in drug discovery.[1][2] This derivatization transforms a primary amine into an amidine, which can lead to enhanced biological activity, improved metabolic stability, and altered physicochemical properties. Furthermore, the resulting derivatives can exhibit improved chromatographic behavior and detectability for quantitative analysis.[3][4]
Principle of the Reaction
The reaction of a primary amine with this compound proceeds via a nucleophilic addition-elimination mechanism, characteristic of the Pinner reaction and related transformations.[5] The primary amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of methanol to form a stable N-substituted amidine hydrochloride salt. The reaction is typically carried out in an anhydrous polar aprotic solvent.
Applications in Drug Development
-
Lead Optimization: Introducing an amidine functionality can modulate a molecule's basicity, hydrogen bonding capacity, and overall conformation, which can lead to improved binding affinity and selectivity for a biological target.[6][7]
-
Prodrug Synthesis: The amidine group can be used as a cleavable linker in prodrug design to improve drug delivery and release characteristics.
-
Bioisosteric Replacement: The amidine moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or ureas, to enhance pharmacokinetic properties.
-
Synthesis of Heterocyclic Compounds: Amidines are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds of medicinal interest, such as imidazoles and pyrimidines.[1][2]
Analytical Applications
Derivatization of primary amines with this compound can improve their analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][8] The derivatization can:
-
Increase the molecular weight of the analyte, shifting it out of the low-mass background noise in mass spectrometry.[3]
-
Enhance the thermal stability and volatility of the analyte for GC analysis.[8]
-
Improve chromatographic peak shape and resolution.[3]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the derivatization of a model primary amine (e.g., benzylamine) with this compound, followed by HPLC analysis.
| Parameter | Value |
| Reaction Yield | |
| Theoretical Yield (mg) | 250 |
| Actual Yield (mg) | 215 |
| Percent Yield (%) | 86% |
| Product Purity (by HPLC) | |
| Peak Area of Product (%) | 98.5% |
| HPLC Analysis | |
| Retention Time (min) | 8.2 |
| Limit of Detection (LOD) | 50 pmol/mL |
| Limit of Quantitation (LOQ) | 150 pmol/mL |
| Linearity (r²) | 0.998 |
Experimental Protocols
Protocol 1: Derivatization of a Primary Amine with this compound
This protocol describes a general procedure for the synthesis of an N-substituted amidine from a primary amine.
Materials:
-
Primary Amine (e.g., Benzylamine)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM or THF.
-
Add this compound (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrochloride.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: HPLC Analysis of the Derivatized Amine
This protocol outlines a general method for the analysis of the resulting amidine derivative.
Materials and Equipment:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 reversed-phase HPLC column
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water with 0.1% Formic Acid
-
The purified amidine derivative
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified amidine derivative in a suitable solvent (e.g., ACN or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration standards.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS in positive ion mode.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the amidine derivative in the sample from the calibration curve.
Visualizations
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Solvent Selection in Reactions with Methyl 3-chloropropanimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloropropanimidate hydrochloride is a bifunctional reagent of interest in organic synthesis, particularly in the construction of heterocyclic compounds and other nitrogen-containing molecules. The presence of a reactive imidate group, a primary alkyl chloride, and its formulation as a hydrochloride salt necessitates careful consideration of solvent choice to ensure optimal reaction outcomes. The hydrochloride salt form enhances stability but requires neutralization for many nucleophilic reactions at the imidate carbon. This document provides a comprehensive guide to solvent selection for reactions involving this versatile building block.
Physicochemical Properties and Solubility Profile
Understanding the solubility of this compound is critical for designing homogeneous reaction mixtures. As a hydrochloride salt, it exhibits higher solubility in polar solvents. The table below summarizes the expected solubility and key properties of relevant solvents.
Table 1: Solvent Properties and Estimated Solubility of this compound
| Solvent | Formula | Dielectric Constant (20°C) | Type | Boiling Point (°C) | Estimated Solubility | Potential Reactivity/Comments |
| Polar Protic Solvents | ||||||
| Water | H₂O | 80.1 | Protic | 100 | High | Potential for hydrolysis of the imidate and ester groups, especially with changes in pH. |
| Methanol | CH₃OH | 32.7 | Protic | 65 | High | Good solubility. Can act as a nucleophile in some reactions. Commonly used in Pinner reactions to form imidates.[1] |
| Ethanol | C₂H₅OH | 24.5 | Protic | 78 | Moderate to High | Similar to methanol, good for dissolving the salt.[1] |
| Isopropanol | (CH₃)₂CHOH | 19.9 | Protic | 82 | Moderate | Lower polarity may reduce solubility compared to methanol and ethanol. |
| Polar Aprotic Solvents | ||||||
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Aprotic | 153 | High | Excellent solvent for many salts. Can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Aprotic | 189 | High | High polarity makes it a good solvent for hydrochloride salts. High boiling point can be a disadvantage. |
| Acetonitrile | CH₃CN | 37.5 | Aprotic | 82 | Moderate | Good general-purpose polar aprotic solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Aprotic | 66 | Low to Moderate | Often used with a non-nucleophilic base to liberate the free imidate. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Aprotic | 40 | Low | Limited solubility of the salt, but often used for reactions of the free base. |
| Nonpolar Solvents | ||||||
| Toluene | C₇H₈ | 2.4 | Aprotic | 111 | Very Low | Generally unsuitable for dissolving the hydrochloride salt. |
| Hexane | C₆H₁₄ | 1.9 | Aprotic | 69 | Insoluble | Unsuitable for dissolving the hydrochloride salt. |
Note: Estimated solubility is based on the general behavior of small molecule hydrochloride salts. Experimental verification is recommended.
Logical Workflow for Solvent Selection
The choice of solvent is intrinsically linked to the specific reaction being performed. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.
Caption: Logical workflow for solvent selection.
Experimental Protocols
Protocol for Solubility Testing
Objective: To determine the approximate solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, THF, DCM, DMF)
-
Small vials or test tubes
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Add a known mass (e.g., 10 mg) of this compound to a vial.
-
Add a measured volume (e.g., 0.1 mL) of the chosen solvent.
-
Vortex or stir the mixture vigorously for 2 minutes at room temperature.
-
Observe if the solid has completely dissolved.
-
If the solid has dissolved, add another known mass (e.g., 10 mg) and repeat steps 2-4 until the solid no longer dissolves.
-
If the solid has not dissolved, add another measured volume (e.g., 0.1 mL) of the solvent and repeat steps 2-4 until the solid dissolves.
-
Record the approximate solubility in mg/mL.
Protocol for a Typical Nucleophilic Substitution at the Imidate Carbon (Amidine Synthesis)
Objective: To synthesize an amidine by reacting this compound with an amine. This reaction requires the neutralization of the hydrochloride to free the imidate for reaction.
Reaction Scheme: R-NH₂ + CH₃OC(=NH)CH₂CH₂Cl·HCl → R-N=C(NH₂)CH₂CH₂Cl + CH₃OH + HCl
Caption: Experimental workflow for amidine synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DCM or THF to dissolve or suspend the starting material.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the non-nucleophilic base (e.g., triethylamine). Stir for 15-30 minutes at 0°C.[2]
-
Add the amine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for a Typical S_N2 Reaction at the Alkyl Chloride
Objective: To perform a nucleophilic substitution on the primary alkyl chloride of this compound.
Reaction Scheme: Nu⁻ + CH₃OC(=NH)CH₂CH₂Cl·HCl → CH₃OC(=NH)CH₂CH₂Nu + HCl + Cl⁻
Solvent Considerations: For S_N2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[3]
Recommended Solvents: DMF, DMSO, Acetonitrile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium azide, sodium cyanide, potassium thioacetate) (1.1-1.5 eq)
-
Anhydrous DMF or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous polar aprotic solvent (DMF or Acetonitrile).
-
Add the nucleophilic salt to the solution.
-
Stir the reaction mixture at room temperature or heat as required. The reaction temperature will depend on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
The work-up procedure will vary depending on the solvent and the product's properties.
-
For Acetonitrile: The solvent can often be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
For DMF: The reaction mixture is typically poured into a large volume of water and extracted with an organic solvent. Multiple extractions may be necessary.
-
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the product by column chromatography or recrystallization.
Safety Considerations
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
-
Reactions involving the liberation of HCl gas should be performed with appropriate acid gas traps.
By carefully considering the nature of the intended transformation and the physicochemical properties of the available solvents, researchers can effectively design and execute successful reactions with this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Methyl 3-chloropropanimidate hydrochloride synthesis
Technical Support Center: Methyl 3-chloropropanimidate hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this procedure. The synthesis, a classic Pinner reaction, involves the acid-catalyzed addition of methanol to 3-chloropropionitrile. While straightforward in principle, its success is highly sensitive to specific experimental parameters. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction resulted in a very low yield, or no precipitate formed at all. What are the most critical factors to investigate?
This is the most common issue and almost always traces back to one of two critical parameters: the exclusion of water or the quantity and quality of the hydrogen chloride (HCl) catalyst.
Core Explanation: The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by HCl.[1][2] This creates a highly electrophilic nitrilium ion, which is then attacked by the alcohol (methanol). Without sufficient acid, the nitrile remains unactivated, and the reaction will not proceed. Furthermore, the product and all intermediates are highly susceptible to hydrolysis.
Troubleshooting Steps & Scientific Rationale:
-
Verify Anhydrous Conditions: Water is exceptionally detrimental to the Pinner reaction.[1] It competes with methanol as a nucleophile and readily hydrolyzes the target imidate hydrochloride to form methyl 3-chloropropanoate (an ester) or, under some conditions, 3-chloropropionamide.[3][4]
-
Action: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous grade solvents or solvents dried over activated molecular sieves (3Å or 4Å).
-
-
Assess the HCl Source: The HCl must be anhydrous. Aqueous HCl will introduce water, leading to hydrolysis. The amount of HCl is also crucial; a stoichiometric or slight excess is typically required.
-
Action:
-
Method A (Gaseous HCl): This is the classic method.[2][4] Bubble dry HCl gas directly from a cylinder through the reaction mixture at a controlled rate. Ensure the gas is passed through a drying trap (e.g., concentrated H₂SO₄) before entering the reactor.
-
Method B (HCl in Anhydrous Solvent): For better control and operational simplicity, use a commercially available, certified solution of anhydrous HCl in a solvent like diethyl ether, dioxane, or cyclopentyl methyl ether (CPME).[1][5]
-
Method C (In Situ Generation): Generate HCl in situ by the slow addition of acetyl chloride or thionyl chloride to the cold methanol prior to adding the nitrile. This method ensures anhydrous conditions but requires careful stoichiometry.
-
-
Q2: I've isolated a product, but my NMR spectrum shows significant amounts of 3-chloropropionamide. How is this forming and how can I prevent it?
The presence of 3-chloropropionamide is typically due to either thermal decomposition of the Pinner salt or, less commonly, a specific hydrolysis pathway.
Core Explanation: Alkyl imidate hydrochlorides (Pinner salts) are thermodynamically unstable and can decompose upon heating to the corresponding amide and an alkyl chloride.[3][6] This is an irreversible process that directly reduces the yield of the desired product.
Troubleshooting Steps & Scientific Rationale:
-
Strict Temperature Control: This is the most critical factor for preventing amide formation. The reaction is exothermic, especially during the introduction of HCl gas.
-
Avoid Prolonged Reaction Times: While the reaction needs to go to completion, unnecessarily long reaction times, even at low temperatures, can increase the likelihood of decomposition.
-
Action: Monitor the reaction progress by taking aliquots (under inert atmosphere). A common method is to observe the precipitation of the product. Once precipitation ceases and the reaction is deemed complete, proceed with isolation promptly.
-
Q3: The reaction seems to stall, with starting material still present after several hours. What should I check?
Reaction stalling indicates that the activation of the nitrile is incomplete or has ceased. This points directly to an issue with the acid catalyst.
Troubleshooting Steps & Scientific Rationale:
-
Insufficient HCl: The reaction requires at least a stoichiometric amount of HCl to protonate the nitrile. If using gaseous HCl, it's possible that not enough gas was dissolved or that it escaped before reacting.
-
Action: Ensure a continuous, slow stream of anhydrous HCl gas is bubbled through the solution. If using a pre-made HCl solution, re-verify its concentration (titration may be necessary if the solution is old) and ensure at least 1.0 to 1.2 equivalents are added.
-
-
Loss of HCl: If there is a leak in the reaction setup, the HCl gas will not build up the required concentration in the solution.
-
Action: Carefully check all joints and seals in your apparatus. Use a slight positive pressure of an inert gas (like nitrogen) to ensure the system is sealed and to prevent atmospheric moisture from entering.
-
Data & Protocols
Table 1: Critical Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | 0°C to 5°C | Prevents thermal decomposition of the unstable Pinner salt product into an amide and alkyl chloride.[3][6] |
| Atmosphere | Anhydrous N₂ or Ar | Excludes atmospheric moisture, which causes detrimental hydrolysis of the product and intermediates.[1][8] |
| Solvent | Anhydrous Methanol | Serves as both reactant and solvent. Must be rigorously dried to prevent side reactions. |
| HCl Source | Anhydrous HCl (gas or solution) | The reaction is acid-catalyzed and requires an anhydrous proton source to activate the nitrile.[2][4] |
| Stoichiometry | 1.0 - 1.2 eq. HCl per eq. Nitrile | Ensures complete protonation and activation of the 3-chloropropionitrile.[1][2] |
Experimental Protocol: Optimized Pinner Reaction
Objective: To synthesize this compound with high yield and purity.
Materials:
-
3-chloropropionitrile[9]
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether (for precipitation/washing)
-
Anhydrous Hydrogen Chloride (gas)
-
Oven-dried, three-neck round-bottom flask with magnetic stirrer, gas inlet adapter, and drying tube.
Procedure:
-
Assemble the glassware while hot from the oven and allow it to cool under a stream of dry nitrogen.
-
To the flask, add 3-chloropropionitrile (1.0 eq.) and anhydrous methanol (1.1 eq.).
-
Cool the stirred solution to 0°C using an ice-salt bath.
-
Begin bubbling a slow, steady stream of anhydrous HCl gas through the solution. Monitor the internal temperature to ensure it does not exceed 5°C.
-
Continue the HCl addition for 1-2 hours. The product will begin to precipitate as a white crystalline solid.
-
Once the reaction is complete (indicated by the cessation of precipitation or by TLC/¹H NMR of an aliquot), stop the HCl flow but continue stirring at 0°C for another hour.
-
Filter the solid product quickly under a blanket of nitrogen using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum. Store the resulting this compound in a desiccator over P₂O₅, as it can be hygroscopic.
Visual Guides: Mechanisms & Workflows
Reaction Mechanism
Caption: Figure 1: Pinner Reaction Mechanism
Common Side Reactions
Caption: Figure 2: Competing Side Reactions
Troubleshooting Workflow
Caption: Figure 3: Troubleshooting Workflow
References
- 1. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Chloropropionitrile - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Pinner Reaction Conditions for Imidate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Pinner reaction for imidate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the Pinner reaction for imidate synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Imidate Yield | Presence of Water: The Pinner reaction is highly sensitive to moisture, which can lead to the hydrolysis of the imidate product to the corresponding ester.[1] | - Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or suboptimal reagents. | - Monitor the reaction progress using TLC or other appropriate analytical techniques.- Increase the reaction time or temperature, but be mindful of potential side reactions at higher temperatures.[1] | |
| Poor Quality Starting Materials: Impurities in the nitrile or alcohol can inhibit the reaction. | - Use high-purity, anhydrous starting materials.- Purify reagents if necessary. | |
| Steric Hindrance: Sterically hindered nitriles or alcohols may react slowly or not at all under standard Pinner conditions.[2] | - Consider using a Lewis acid-promoted Pinner reaction, which can be milder and more effective for challenging substrates.[3] | |
| Formation of Side Products | Orthoester Formation: An excess of the alcohol reactant can lead to the formation of an orthoester as a byproduct.[4][5] | - Use a stoichiometric amount or a slight excess of the nitrile relative to the alcohol. |
| Amide Formation: At higher temperatures, the intermediate imidate salt can rearrange to form a more stable amide.[6] | - Maintain a low reaction temperature (typically 0°C or below) to prevent the thermal decomposition of the Pinner salt.[6][7] | |
| Ritter-type Reaction: When using benzyl alcohols, a Ritter-type side reaction can occur, leading to the formation of carboxamides.[3] | - Consider alternative synthetic routes for these specific substrates or explore Lewis acid catalysis, which may offer different selectivity.[3] | |
| Difficulty Isolating the Imidate Salt | Instability of the Pinner Salt: Imidate hydrochloride salts can be unstable and difficult to handle, especially in the presence of moisture.[6] | - Isolate the product by filtration in a dry, inert atmosphere.- Handle the isolated salt quickly and store it under anhydrous conditions. |
| Product is an Oil or Semi-Solid: Not all imidate hydrochlorides are crystalline solids, which can complicate isolation.[7] | - If the product does not precipitate, carefully remove the solvent under reduced pressure at low temperature.- Consider using the crude product directly in the next step if purity is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for a successful Pinner reaction?
A1: The most critical parameters are the strict exclusion of moisture, precise temperature control, and the quality of the reagents. The reaction should be conducted under anhydrous conditions using dry solvents and glassware to prevent hydrolysis of the imidate product.[1] Maintaining a low temperature (often 0°C or below) is crucial to prevent the thermodynamically unstable imidate hydrochloride salt from rearranging to an amide.[6][7]
Q2: How can I minimize the formation of the orthoester byproduct?
A2: The formation of an orthoester is a common side reaction when an excess of alcohol is used.[4][5] To minimize this, it is recommended to use the nitrile and alcohol in a stoichiometric ratio or with a slight excess of the nitrile.
Q3: My imidate salt seems to decompose upon standing. How can I improve its stability?
A3: Imidate hydrochloride salts are known to be sensitive to heat and moisture.[6] For improved stability, it is essential to store the isolated salt in a desiccator under an inert atmosphere at a low temperature. For subsequent reactions, it is often preferable to generate and use the imidate in situ without isolation.
Q4: Can I use a pre-made solution of HCl in an alcohol instead of bubbling HCl gas?
A4: Yes, using a solution of HCl in an anhydrous alcohol (e.g., ethanolic HCl) is a common and more convenient alternative to bubbling anhydrous HCl gas.[2] However, it is crucial to ensure the solution is anhydrous. Commercially available solutions or those prepared by bubbling HCl gas through the anhydrous alcohol can be used.
Q5: Are there milder alternatives to the classical Pinner reaction?
A5: Yes, Lewis acid-promoted Pinner reactions offer a milder alternative.[3] These reactions can often be carried out under less harsh conditions and may be more suitable for sensitive substrates. Trimethylsilyl triflate (TMSOTf) has been shown to be an effective Lewis acid for this transformation.[3]
Quantitative Data
Table 1: Comparison of Lewis Acids for the Pinner-type Reaction of 9H-fluoren-9-ylmethanol with Acetonitrile[3]
| Entry | Lewis Acid (equiv.) | Conditions | Yield (%) |
| 1 | Hf(OTf)₄ (2.0) | MeCN, rt, 48 h | 72 |
| 2 | Hf(OTf)₄ (0.2) | MeCN, rt, 65 h | 25 |
| 3 | Hf(OTf)₄ (0.2) | MeCN/H₂O (10:1), rt, 65 h | 3 |
| 4 | AlBr₃ (2.0) | MeCN, rt, 65 h | 48 |
| 5 | AlBr₃ (2.0) | MeCN, 50 °C, 48 h | 65 |
| 6 | AlBr₃ (2.0), Hf(OTf)₄ (0.1) | MeCN, rt, 65 h | 64 |
| 7 | TMSOTf (2.0) | MeCN, rt, 65 h | 83 |
| 8 | TMSCl (2.0) | MeCN, rt, 65 h | 0 |
| 9 | TMSOTf (2.0) | MeCN, Et₃N (1 equiv), rt, 65 h | 80 |
Experimental Protocols
Protocol 1: Classical Pinner Reaction for the Synthesis of Methyl Pentanimidate Hydrochloride[7]
Materials:
-
Pentanenitrile (Valeronitrile)
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Nitrogen (gas)
Equipment:
-
Reaction vessel equipped with a gas inlet, magnetic stirrer, and cooling system
-
Pressure-rated reaction vessel
Procedure:
-
Charge the reaction vessel with pentanenitrile (1.0 eq) and anhydrous methanol (0.58 eq relative to the nitrile).
-
Cool the reaction mixture to a temperature between -10 °C and -5 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours while maintaining the low temperature.
-
After the introduction of HCl gas is complete, apply nitrogen pressure of 1.5 to 2.0 kg/cm ² to the reaction vessel.
-
Maintain the reaction under nitrogen pressure at a temperature of 0-15 °C for 14 hours.
-
Add an additional portion of anhydrous methanol (0.55 eq relative to the nitrile) to the reaction mixture and stir for another 60 minutes.
-
The resulting product is the semi-solid methyl pentanimidate hydrochloride.
Protocol 2: Lewis Acid-Promoted Pinner Reaction[3]
General Procedure:
-
Dissolve the alcohol (1 equivalent) in the nitrile (which also serves as the solvent, approximately 4 mL/mmol of alcohol).
-
Add trimethylsilyl triflate (TMSOTf) (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 65 hours.
-
Upon completion, the reaction is typically worked up by quenching with a suitable reagent and then purified by standard methods such as column chromatography.
Visualizations
Caption: Mechanism of the acid-catalyzed Pinner reaction.
References
Technical Support Center: Purification of Crude Methyl 3-chloropropanimidate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-chloropropanimidate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Pinner reaction?
A1: Crude this compound, synthesized from 3-chloropropionitrile and methanol in the presence of hydrogen chloride, can contain several impurities. The most common are:
-
Unreacted Starting Materials: 3-chloropropionitrile and methanol.
-
Hydrolysis Product: Methyl 3-chloropropanoate, formed by the reaction of the imidate with any residual moisture.
-
Ammonium Chloride: A byproduct of the hydrolysis of the imidate.
-
N-methyl-3-chloropropanamide: A potential rearrangement product of the imidate, especially if the reaction temperature is not well-controlled.[1][2]
Q2: Why is it crucial to maintain anhydrous conditions during the synthesis and purification of this compound?
A2: this compound is highly susceptible to hydrolysis.[1][3] The presence of water will lead to the decomposition of the desired product into methyl 3-chloropropanoate and ammonium chloride, significantly reducing the yield and purity of the final product. Therefore, using anhydrous solvents and reagents, and performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is critical.
Q3: What are the recommended storage conditions for purified this compound?
A3: Due to its hygroscopic nature and thermal instability, the purified product should be stored in a tightly sealed container under an inert atmosphere at low temperatures (0-5°C is often recommended) to prevent degradation. Storing it in a desiccator can provide additional protection against moisture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: Low Yield of Crystalline Product After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the crude product when hot but have low solubility when cold. For imidate hydrochlorides, a mixture of a polar solvent (like methanol or ethanol) and a non-polar solvent (like diethyl ether or dichloromethane) is often effective. |
| Excessive Amount of Recrystallization Solvent | Using the minimum amount of hot solvent necessary to dissolve the crude product is key to maximizing recovery upon cooling. |
| Product is "Oiling Out" Instead of Crystallizing | "Oiling out" occurs when the product separates as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or seeding with a small crystal of pure product. |
| Premature Crystallization During Hot Filtration | If hot filtration is necessary to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. |
Problem 2: Product Purity Does Not Improve Significantly After Purification
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the product, it may co-crystallize. A different solvent system for recrystallization may be necessary. Alternatively, a different purification technique, such as column chromatography, might be required. |
| Incomplete Removal of Water-Soluble Impurities | Impurities like ammonium chloride can be removed by washing the crude product with a non-polar organic solvent in which the imidate hydrochloride is insoluble. Anhydrous diethyl ether is a common choice. |
| Residual Starting Materials | Unreacted 3-chloropropionitrile can often be removed by trituration (suspending the crude solid in a solvent in which the product is insoluble but the impurity is soluble) with a suitable solvent like cold diethyl ether. |
| Hydrolysis During Work-up or Purification | Ensure all solvents are rigorously dried and the entire process is conducted under anhydrous conditions to prevent the formation of methyl 3-chloropropanoate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the recrystallization of crude this compound. The optimal solvent system and volumes should be determined on a small scale first.
Methodology:
-
Place the crude this compound in a flame-dried flask under an inert atmosphere.
-
Add a minimal amount of a hot, anhydrous polar solvent (e.g., methanol or ethanol) to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.
-
To the hot solution, slowly add a less polar, anhydrous solvent (e.g., diethyl ether or dichloromethane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration under an inert atmosphere, washing them with a small amount of the cold, non-polar solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data (Hypothetical):
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Methanol/Diethyl Ether) | 85 | 98 | 75 |
| Recrystallization (Ethanol/Dichloromethane) | 85 | 97 | 70 |
Protocol 2: Purification by Liquid-Liquid Extraction (for Removal of Water-Soluble Impurities)
This protocol is intended to be used prior to recrystallization if significant amounts of water-soluble impurities like ammonium chloride are suspected.
Methodology:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent in which the imidate hydrochloride is soluble but immiscible with a saturated aqueous brine solution.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous brine solution to remove water-soluble impurities. Perform this step quickly to minimize hydrolysis of the product.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the partially purified product, which can then be further purified by recrystallization.
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
How to prevent hydrolysis of Methyl 3-chloropropanimidate hydrochloride
Welcome to the technical support center for Methyl 3-chloropropanimidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and reactivity of this compound in your experiments, focusing specifically on the critical issue of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound is an alkyl imidate salt, often referred to as a Pinner salt.[1][2] These compounds are highly valuable synthetic intermediates due to their ambiphilic reactivity. The core of its sensitivity lies in the imino-ether functional group (-C(=NH)-OR).
The carbon atom in this group is highly electrophilic, making it an excellent target for nucleophiles. Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a potent nucleophile. The hydrochloride form means the compound is stored as a salt, which can be hygroscopic and inherently creates an acidic microenvironment when moisture is present, further catalyzing its own degradation. The primary degradation pathway is hydrolysis, which cleaves the imidate to form methyl 3-chloropropionate and ammonium chloride.[1]
Q2: What are the tell-tale signs of hydrolysis in my sample?
Detecting hydrolysis early is key to preventing reaction failure. Look for these signs:
-
Physical Appearance: A pure, dry sample should be a crystalline solid. If your sample appears clumpy, sticky, or has a syrupy consistency, it has likely been exposed to significant moisture.
-
Inconsistent Reaction Results: If you observe diminished yields, formation of unexpected byproducts, or complete failure of a reaction where the imidate is a key reagent, hydrolysis should be a primary suspect. The resulting ester from hydrolysis is often unreactive under the conditions intended for the imidate.
-
Analytical Confirmation: The most definitive way to confirm hydrolysis is through analytical techniques like NMR spectroscopy. You would observe the disappearance of the characteristic imidate proton signals and the emergence of new signals corresponding to the methyl ester and ammonium ions.
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
The stability of this compound is governed by three main factors. Understanding these is crucial for preventing degradation.
-
Presence of Water: This is the most critical factor. Water is a direct reactant in the hydrolysis pathway. The compound's hygroscopic nature makes stringent exclusion of moisture essential.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Pinner salts are often thermodynamically unstable, and elevated temperatures can provide the activation energy needed for decomposition.[1]
-
pH: Imidates are highly susceptible to both acid- and base-catalyzed hydrolysis.[1][3] As a hydrochloride salt, the compound is already in an acidic state. The presence of aqueous acid or base will rapidly accelerate its breakdown.[1][4]
Troubleshooting Guide
Issue: My reaction yield is unexpectedly low, and I've isolated a significant amount of methyl 3-chloropropionate.
This is a classic symptom of imidate hydrolysis. The imidate was likely consumed by water before it could react with your intended substrate.
Root Cause Analysis & Solution Workflow:
Protocols & Best Practices for Preventing Hydrolysis
Q4: What is the definitive protocol for storing and handling this compound?
Adherence to a strict anhydrous protocol is non-negotiable for maintaining the integrity of this compound.
Table 1: Stability & Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower | Reduces the kinetic rate of thermal decomposition and hydrolysis.[1] |
| Storage Atmosphere | Dry Argon or Nitrogen | Displaces atmospheric moisture, preventing direct contact with the primary reactant for hydrolysis. |
| Container | Tightly sealed vial with a PTFE-lined cap, wrapped with Parafilm® | Provides a robust physical barrier against moisture ingress. |
| Weighing/Aliquoting | Inside a glove box or glove bag with <10 ppm H₂O | Minimizes exposure to atmospheric humidity during handling. |
| Solvents | Anhydrous grade, preferably from a freshly opened bottle or a solvent purification system | Standard "dry" solvents can still contain enough water to initiate hydrolysis. |
| Glassware | Flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under inert gas | Removes adsorbed water from glass surfaces, a common source of contamination. |
Protocol: General Procedure for Reaction Setup under Anhydrous Conditions
-
Preparation: Assemble all necessary glassware (e.g., round-bottom flask, addition funnel). Flame-dry all glassware under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Transfer: Move the sealed vial of this compound into an inert atmosphere glove box.
-
Weighing: Weigh the required amount of the imidate salt into a dry, tared vial or directly into the reaction flask within the glove box.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe. If the reaction is cooled, ensure this is done before adding the imidate.
-
Reaction Initiation: If the imidate is to be added to the reaction mixture, dissolve it in anhydrous solvent inside the glove box and add it to the main reaction flask using a gas-tight syringe.
-
Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction. Use septa and needles for any additions or sampling.
Q5: Can you illustrate the chemical mechanism of hydrolysis I am trying to prevent?
Certainly. Understanding the mechanism highlights the critical roles of acid and water. The process for an alkyl imidate hydrochloride salt proceeds via acid-catalyzed hydrolysis.
Mechanism: Acid-Catalyzed Hydrolysis of an Imidate Salt
The reaction proceeds via protonation of the nitrogen atom (which is already present in the hydrochloride salt), followed by the nucleophilic attack of water on the imine carbon.[1] This forms a tetrahedral intermediate which then collapses to yield the more stable ester and an ammonium ion.
// Nodes Imidate [label="Methyl 3-chloropropanimidate HCl\n(Imidate Salt)"]; Water [label="H₂O\n(Water)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate"]; Products [label="Methyl 3-chloropropionate\n(Ester)\n+\nAmmonium Chloride"];
// Edges with labels Imidate -> Intermediate [label="1. Nucleophilic Attack", fontcolor="#4285F4"]; Water -> Intermediate [color="#4285F4", style=dashed, arrowhead=vee]; Intermediate -> Products [label="2. Intermediate Collapse\n(Proton Transfers & Elimination)", fontcolor="#34A853"];
// Layout {rank=same; Imidate; Water;} Imidate -> Intermediate -> Products; } dot Caption: Simplified mechanism of imidate salt hydrolysis.
By rigorously excluding water from the system, you prevent the initial nucleophilic attack (Step 1), thereby stopping the entire degradation cascade.
References
Improving the stability of Methyl 3-chloropropanimidate hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methyl 3-chloropropanimidate hydrochloride in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, an imidate ester salt, is primarily influenced by three main factors: pH, moisture, and temperature.[1][2] As a Pinner salt, it is thermodynamically unstable and susceptible to degradation, particularly through hydrolysis.[1]
Q2: What is the main degradation pathway for this compound?
A2: The primary degradation pathway for alkyl imidates like this compound is hydrolysis. This reaction results in the formation of the corresponding ester (methyl 3-chloropropionate) and an amine salt (ammonium chloride).[1][2] This hydrolysis is accelerated in the presence of acid.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[3] It is described as hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[3] Therefore, exposure to moist air or water should be avoided.[3] Some suppliers also recommend storing the compound under an inert gas atmosphere due to its moisture and air sensitivity.[4]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, and alkaline materials.[3] Contact with these substances should be avoided to prevent rapid decomposition.
Q5: How does the structure of the imidate ester affect its stability?
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues related to the instability of this compound in their experimental setups.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete conversion | Degradation of the imidate hydrochloride prior to or during the reaction. | - Ensure the reagent is properly stored and handled to prevent moisture exposure.[3][4] - Use anhydrous solvents and reagents for the reaction.[2] - Consider generating the imidate in situ if stability issues persist.[1] |
| Formation of unexpected byproducts | Hydrolysis of the imidate hydrochloride to methyl 3-chloropropionate and ammonia. | - Strictly control the pH of the reaction medium; imidates are most stable under neutral or slightly basic, anhydrous conditions.[1] - Minimize the amount of water present in the reaction mixture. |
| Inconsistent reaction outcomes | Variability in the quality and stability of the starting material. | - Perform a quality check on the starting material, especially if it has been stored for an extended period. - Protect the reagent from moisture during weighing and handling. |
| Reagent appears clumped or discolored | Absorption of moisture from the atmosphere. | - Do not use the reagent if it appears compromised. - Store the reagent in a desiccator over a suitable drying agent. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Use of this compound
-
Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] For long-term storage, consider using a desiccator.
-
Handling:
-
Equilibrate the container to room temperature before opening to minimize moisture condensation.
-
Handle the solid reagent in a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).
-
Use dry glassware and syringes for all manipulations.
-
-
Solvent Selection:
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Avoid protic solvents unless they are part of the reaction, and be aware that they can participate in side reactions.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere.
-
Add the imidate hydrochloride to the reaction mixture at the appropriate temperature, as specified by the reaction protocol. For many reactions involving thermally sensitive Pinner salts, low temperatures are recommended to prevent decomposition.[1]
-
Protocol 2: Forced Degradation Study to Evaluate Stability
This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the anhydrous solvent used in your experiment at a known concentration (e.g., 10 mg/mL).
-
Stress Conditions:
-
Hydrolysis: To separate aliquots of the stock solution, add a controlled amount of water (e.g., 1, 5, and 10 mole equivalents).
-
pH Effect: Prepare solutions with varying pH by adding a small amount of a non-nucleophilic acid or base. Note that imidate salts are most stable in neutral or slightly basic anhydrous conditions and readily hydrolyze in aqueous acid or base.[1]
-
Thermal Stress: Incubate aliquots of the stock solution at different temperatures (e.g., room temperature, 40 °C, 60 °C) for specific time intervals.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Quench the degradation if necessary (e.g., by neutralizing the acid or base).
-
Analyze the samples by a suitable analytical method, such as HPLC, GC-MS, or NMR, to quantify the remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
Identify and quantify the major degradation products. The primary expected degradation product from hydrolysis is methyl 3-chloropropionate.[1]
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for troubleshooting stability issues.
References
- 1. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-chloropropanimidate hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of unreacted 3-chloropropionitrile from Methyl 3-chloropropanimidate hydrochloride, a common intermediate synthesized via the Pinner reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound contaminated with unreacted nitrile?
A1: Contamination with the starting nitrile (3-chloropropionitrile) is common for two main reasons. Firstly, the Pinner reaction, used to synthesize the imidate hydrochloride, often employs an excess of the starting nitrile which can act as a solvent for the reaction.[1] Secondly, the reaction may not have proceeded to completion, leaving some starting material behind.
Q2: What are the key physical differences between my product and the nitrile impurity?
A2: The significant differences in physical properties between the solid, ionic product and the liquid, less-polar nitrile impurity are the basis for purification. These differences are summarized below.
| Property | This compound (Product) | 3-chloropropionitrile (Impurity) |
| Molecular Formula | C₄H₉Cl₂NO | C₃H₄ClN |
| Physical State | Crystalline Solid (Pinner Salt) | Colorless Liquid[2] |
| Boiling Point | Decomposes upon heating | 174-176 °C[2][3] |
| Solubility | Generally soluble in polar solvents (e.g., methanol, ethanol); insoluble in non-polar solvents (e.g., ether, hexane). | Miscible with alcohol, ether, acetone, benzene; limited water solubility (4.5 g/100 mL).[2][4][5] |
Q3: What is the most straightforward method to remove a small amount of residual nitrile?
A3: For removing residual liquid nitrile from the solid product, trituration (slurry washing) is the most direct and efficient method. This technique involves washing the crude solid product with a cold, anhydrous, non-polar solvent. The unreacted nitrile will dissolve in the wash solvent, while the desired imidate hydrochloride salt, being ionic, will remain as a solid. Anhydrous diethyl ether is an excellent choice for this purpose.
Q4: Can recrystallization be used for a higher degree of purification?
A4: Yes, recrystallization is a powerful technique for achieving high purity.[6] The key is to select a solvent or solvent system in which the this compound is soluble when hot but insoluble when cold, while the 3-chloropropionitrile impurity remains soluble at all temperatures.[7][8] Given the product's salt-like nature, a polar solvent like ethanol or a mixture of a polar solvent (like ethanol or isopropanol) with a non-polar anti-solvent (like diethyl ether or hexane) is a good starting point.
Q5: Is it possible to remove the nitrile using a vacuum?
A5: While vacuum stripping can be used to remove volatile impurities like unreacted nitrile and solvent,[1] it should be approached with caution. Imidate hydrochlorides can be thermally unstable and may decompose or rearrange into amides at elevated temperatures.[9][10] If this method is chosen, it is critical to use a high vacuum and minimal heat to avoid product degradation.
Purification Workflow
Caption: Decision workflow for purifying Methyl 3-chloropropanimidate HCl.
Experimental Protocols
Protocol 1: Purification by Trituration/Washing
This method is ideal for quickly removing residual solvent and unreacted nitrile.
-
Preparation: Place the crude, solid this compound in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a sufficient volume of cold (0-5 °C), anhydrous diethyl ether to form a stirrable slurry. Use approximately 5-10 mL of ether per gram of crude product.
-
Trituration: Stir the slurry vigorously for 15-20 minutes using a magnetic stir bar. Ensure any clumps of solid are broken up to maximize surface contact with the solvent.
-
Filtration: Collect the solid product by vacuum filtration, for instance, using a Büchner funnel.[7]
-
Washing: Wash the collected solid on the filter with two to three additional small portions of cold, anhydrous diethyl ether to remove any remaining traces of nitrile.
-
Drying: Dry the purified white solid product under a high vacuum to remove all residual ether.
Protocol 2: Purification by Recrystallization
This method is recommended when higher purity is required.
-
Solvent Selection: Begin by identifying a suitable solvent system. A good starting point is a polar alcohol (e.g., anhydrous ethanol) in which the product is soluble when hot, and a non-polar anti-solvent (e.g., anhydrous diethyl ether) in which the product is insoluble.
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot ethanol required to fully dissolve the solid.[7] Gentle heating on a hot plate may be necessary. Do not overheat, as the product can decompose.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and exclusion of impurities.[7] Once at room temperature, cooling in an ice bath can be used to maximize crystal formation.[8] If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.[8]
-
Precipitation: Once crystallization at room temperature appears complete, slowly add cold diethyl ether as an anti-solvent until the solution becomes cloudy, then allow it to stand in an ice bath for 30 minutes to complete precipitation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under a high vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" or fails to crystallize during recrystallization. | The cooling process is too rapid. The chosen solvent is too effective, even at cold temperatures. | Allow the solution to cool more slowly to room temperature before moving to an ice bath.[7] Use a co-solvent system. Add a non-polar "anti-solvent" (like hexane or diethyl ether) dropwise to the solution at room temperature until it just becomes cloudy, then warm slightly to redissolve and cool slowly.[8][11] |
| Low yield after purification. | The product has some solubility in the washing or recrystallization solvent. The product decomposed due to excessive heat or exposure to moisture. | Always use pre-chilled solvents for washing and use the minimum volume possible.[7] Minimize the time the product is heated during recrystallization. Ensure all solvents are anhydrous and the procedure is carried out under an inert atmosphere, as imido esters can react with water.[12][13] |
| Product remains contaminated after washing. | Washing was insufficient or inefficient. Nitrile was trapped within the solid particles (occlusion). | Increase the number of washes or the volume of solvent used. Ensure the solid is thoroughly broken up into a fine powder during trituration. For high purity, perform a recrystallization after the initial washing step. |
Purification Principle
Caption: Principle of separating the polar solid from the less-polar liquid impurity.
References
- 1. US3402193A - Preparation of imido ester hydrochlorides - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. 3-Chloropropiononitrile CAS#: 542-76-7 [m.chemicalbook.com]
- 4. Buy 3-Chloropropionitrile | 542-76-7 [smolecule.com]
- 5. 3-Chloropropionitrile | 542-76-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Pinner Reaction | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Scaling Up Methyl 3-chloropropanimidate Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of Methyl 3-chloropropanimidate hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development and process chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for synthesizing this compound?
The synthesis is achieved via the Pinner reaction, a classic method in organic chemistry.[1][2] This acid-catalyzed reaction involves the nucleophilic addition of an alcohol (methanol) to a nitrile (3-chloropropionitrile) in the presence of dry hydrogen chloride (HCl) gas.[3][4] The process results in the formation of an imino ester hydrochloride salt, also known as a Pinner salt.[3][5]
Q2: Why are anhydrous conditions absolutely critical for this synthesis?
Strictly anhydrous (water-free) conditions are essential to prevent the hydrolysis of the target imidate salt.[5][6] If water is present, it can act as a nucleophile and attack the Pinner salt intermediate, leading to the formation of Methyl 3-chloropropanoate as a significant ester byproduct, which reduces the yield and complicates purification.[2][6]
Q3: What is the importance of maintaining low temperatures during the reaction?
Low temperatures (typically between 0°C and 5°C) are crucial because the Pinner salt product is thermodynamically unstable.[3][5] Elevated temperatures can cause the imidate hydrochloride to decompose, primarily forming 3-chloropropionamide as an unwanted amide byproduct and an alkyl chloride.[3][6] Maintaining a cold environment throughout the HCl addition and subsequent stirring is vital for maximizing yield and purity.[6]
Q4: My product is not precipitating out of the solution. What should I do?
If the this compound does not spontaneously precipitate, it may be due to its solubility in the reaction medium.[6] To induce crystallization, you can try several techniques:
-
Seeding: Add a small seed crystal of previously isolated product to the cold solution to initiate crystallization.[7]
-
Concentration: Carefully concentrate the reaction mixture under reduced pressure at a low temperature to increase the product concentration.
-
Anti-Solvent Addition: Slowly add a cold, anhydrous, non-polar solvent (an "anti-solvent") like diethyl ether or hexane to the stirred solution until turbidity is observed, then allow it to stand at low temperature.[6]
Q5: How can I confirm the reaction is complete?
The reaction progress can be monitored by taking small aliquots from the reaction mixture (ensuring to prevent moisture ingress) and analyzing them. A common method is ¹H NMR spectroscopy in a deuterated solvent like DMSO-d₆. The disappearance of the starting nitrile signal and the appearance of characteristic peaks for the imidate salt product would indicate completion.[7]
Troubleshooting Guide
Low yields and the presence of impurities are common challenges when scaling up this synthesis. The following guide outlines potential problems, their causes, and corrective actions.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Preventive Measures |
| Low Final Yield | Moisture Contamination: Presence of water in reagents or from atmospheric exposure.[6] | Thoroughly oven-dry all glassware before use. Use anhydrous grade solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon) during the reaction. |
| Incomplete Reaction: Insufficient HCl saturation or inadequate reaction time.[6] | Ensure a steady stream of dry HCl gas is bubbled through the solution until saturation is confirmed. Increase the reaction time, allowing the mixture to stir at low temperature for 12-24 hours after HCl addition.[6] | |
| Product Decomposition: Reaction temperature was too high.[3] | Strictly maintain the internal reaction temperature between 0°C and 5°C using an efficient cooling bath (e.g., ice-salt or a chiller).[6] | |
| Presence of Ester Impurity | Hydrolysis of Pinner Salt: This is a direct result of moisture being present in the reaction.[2][6] | Implement all measures for maintaining strict anhydrous conditions as described above. |
| Presence of Amide Impurity | Thermal Decomposition: The Pinner salt is heat-sensitive and degrades to an amide at higher temperatures.[3][6] | Avoid any local overheating during HCl addition (which is exothermic). Ensure the workup and filtration steps are also performed at low temperatures. |
| Product is Oily or Gummy | Residual Solvent: Incomplete removal of the reaction solvent. | After filtration, wash the product thoroughly with a cold, anhydrous, non-polar solvent (e.g., diethyl ether) to remove residual starting materials and solvents. Dry the product under high vacuum. |
| Mixture of Product and Byproducts: Significant contamination with ester or amide impurities can lower the melting point and prevent crystallization. | Review the reaction conditions to minimize byproduct formation. Recrystallization from a suitable solvent system may be necessary. |
Experimental Protocol: Synthesis of this compound
This protocol details a representative lab-scale procedure. When scaling up, careful consideration must be given to heat transfer, mass transfer (gas dispersion), and safety.
Materials:
-
3-chloropropionitrile
-
Anhydrous Methanol (MeOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether (Et₂O)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Thermometer
-
Efficient cooling bath (chiller or ice-salt bath)
-
Gas bubbler/scrubber (containing mineral oil or concentrated sulfuric acid to monitor HCl flow and an exit trap with NaOH solution to neutralize excess HCl)
-
Schlenk filtration apparatus
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and an outlet connected to the scrubber/trap. Flame-dry the entire apparatus under an inert gas flow and allow it to cool to room temperature.
-
Charging Reagents: Charge the flask with 3-chloropropionitrile (1.0 eq) and anhydrous methanol (1.1 - 1.5 eq).
-
Cooling: Begin stirring and cool the reaction mixture to between 0°C and 5°C using the cooling bath.
-
HCl Addition: Once the temperature is stable, begin bubbling dry HCl gas through the stirred solution at a moderate rate.[6] The reaction is exothermic; monitor the temperature closely and adjust the HCl flow rate to ensure the internal temperature does not exceed 5°C.[6]
-
Reaction: Continue bubbling HCl until the solution is saturated (HCl fumes will be visible at the outlet trap). This can take several hours depending on the scale. Once saturated, stop the HCl flow, replace the gas inlet with a stopper, and allow the sealed flask to stir at 0-5°C for 12 to 24 hours.[6] The product may begin to precipitate as a white solid during this time.
-
Isolation: Collect the precipitated solid via filtration under a blanket of inert gas using a Schlenk filter.
-
Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and residual acid.[6]
-
Drying: Dry the white crystalline product under high vacuum to remove all volatile residues. Store the final product in a desiccator under an inert atmosphere due to its hygroscopic nature.
Key Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| Temperature | 0°C to 5°C | Prevents thermal decomposition of the unstable Pinner salt product into an amide byproduct.[3] |
| Atmosphere | Anhydrous, Inert (N₂ or Ar) | Prevents hydrolysis of the product to an ester byproduct.[6] |
| Reagents Ratio | Methanol:Nitrile (1.1:1 to 1.5:1) | A slight excess of alcohol helps drive the reaction to completion. A large excess could lead to orthoester formation.[2] |
| HCl Gas | Dry, bubbled to saturation | Acts as the catalyst and is required for the formation of the hydrochloride salt. Must be dry to prevent side reactions.[2] |
| Reaction Time | 12 - 24 hours (post-saturation) | Allows for the complete conversion of the nitrile to the desired Pinner salt.[6] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Logical relationships in the Pinner reaction for this synthesis.
References
Common impurities in commercial Methyl 3-chloropropanimidate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities in commercial Methyl 3-chloropropanimidate hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound typically arise from the synthesis process, which is a Pinner reaction of 3-chloropropionitrile and methanol in the presence of hydrogen chloride. Potential impurities can be categorized as:
-
Unreacted Starting Materials:
-
3-chloropropionitrile
-
Methanol
-
-
Side-Products from Synthesis:
-
Methyl 3-chloropropionate (from reaction with trace water)
-
3-chloropropionamide (from thermal rearrangement of the imidate)
-
Orthoester derivatives (from reaction with excess methanol)
-
-
Degradation Products:
-
Methyl 3-chloropropionate and ammonium chloride (from hydrolysis)
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in your ¹H NMR spectrum can often be attributed to common impurities. By comparing the chemical shifts of your unknown peaks to those of potential impurities, you can often identify the contaminants. Please refer to the troubleshooting guide below for a systematic approach to impurity identification.
Q3: How can I remove these common impurities from my sample?
A3: Purification of this compound can be challenging due to its reactivity. Recrystallization from a suitable anhydrous solvent system is the most common method. It is crucial to use anhydrous conditions to prevent hydrolysis.
Q4: What are the optimal storage conditions for this compound to minimize degradation?
A4: this compound is sensitive to moisture and heat.[1][2] To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and in a tightly sealed container to prevent exposure to moisture.
Troubleshooting Guides
Guide 1: Identifying Common Impurities using ¹H NMR
If you observe unexpected peaks in the ¹H NMR spectrum of your this compound sample, use the following table to help identify potential impurities based on their characteristic chemical shifts in a solvent like DMSO-d₆.
| Impurity | Characteristic ¹H NMR Signals (DMSO-d₆) | Multiplicity |
| 3-chloropropionitrile | ~3.9 ppm, ~3.0 ppm | Triplet, Triplet |
| Methanol | ~3.2 ppm | Singlet |
| Methyl 3-chloropropionate | ~3.8 ppm, ~3.6 ppm, ~2.9 ppm | Triplet, Singlet, Triplet |
| 3-chloropropionamide | ~7.5 ppm, ~7.0 ppm, ~3.6 ppm, ~2.6 ppm | Broad Singlet, Broad Singlet, Triplet, Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Guide 2: Troubleshooting High Impurity Levels Detected by HPLC
High levels of impurities detected by HPLC can be due to several factors. Follow this guide to troubleshoot the issue.
| Issue | Possible Cause | Recommended Action |
| Broad or Tailing Peaks | - Column degradation- Inappropriate mobile phase pH | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a stable ionic form. |
| Presence of Multiple Impurity Peaks | - Sample degradation- Contaminated solvent or reagents | - Prepare a fresh sample and re-inject.- Use fresh, HPLC-grade solvents and reagents. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Leak in the HPLC system | - Use a column oven to maintain a stable temperature.- Check the system for any leaks. |
Experimental Protocols
Protocol 1: Purity Determination by ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the purity of this compound and identifying common impurities using ¹H NMR.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
-
NMR tubes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Internal Standard: Accurately weigh and add a known amount of the internal standard to the NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Vortex the tube until the sample and internal standard are completely dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for accurate integration of all signals.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate the characteristic signals of this compound and the signals corresponding to any identified impurities and the internal standard. Calculate the purity based on the relative integrals.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound by HPLC. Method optimization may be required.
Materials and Equipment:
-
This compound sample
-
Reference standard of known purity
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For example, a gradient of acetonitrile and water with 0.1% TFA.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the commercial sample at the same concentration as the stock standard solution.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the main compound (e.g., ~210 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify and quantify impurities in the sample by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Synthesis and common impurity pathways for this compound.
Caption: Troubleshooting workflow for identifying impurities in starting materials.
References
Effect of temperature on Methyl 3-chloropropanimidate hydrochloride stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of Methyl 3-chloropropanimidate hydrochloride, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric humidity.[1][2][3] Long-term storage at refrigerated temperatures (2-8°C) is advisable.
Q2: What are the potential degradation products of this compound upon exposure to high temperatures?
A2: Upon thermal decomposition, this compound is expected to release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][4]
Q3: How does the hydrochloride salt form influence the stability of the compound?
A3: The hydrochloride salt form generally enhances the stability and solubility of the parent compound. However, like other pharmaceutical salts, it can be susceptible to disproportionation, particularly in the presence of moisture or incompatible excipients, which could affect its performance in formulations.[5][6]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with alkaline substances should be avoided.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify that the compound has been stored in a tightly sealed container in a cool, dry place. Prepare fresh solutions for each experiment. |
| Thermal decomposition during the experiment. | Monitor the experimental temperature closely. If high temperatures are necessary, minimize the exposure time. Consider performing a thermal stability analysis to determine the decomposition temperature. | |
| Changes in physical appearance (e.g., color change, clumping) | Absorption of moisture (hygroscopic nature).[2] | Handle the compound in a controlled environment with low humidity, such as a glove box. Ensure the storage container is properly sealed. |
| Decomposition of the material. | Discard the reagent and obtain a fresh batch. Review storage and handling procedures. | |
| Low purity observed in analysis | Hydrolysis of the imidate to the corresponding ester.[7][8] | Avoid exposure to moisture and acidic conditions during sample preparation and analysis. Use anhydrous solvents where possible. |
| Reaction with incompatible materials. | Ensure all labware and reagents are compatible with the compound. Avoid strong bases and oxidizing agents.[1] |
Quantitative Data on Thermal Stability
The following data is representative and intended to illustrate the expected thermal stability profile of this compound based on typical compounds of its class. Actual experimental results may vary.
| Temperature | Exposure Time | Purity Assay (%) | Observations |
| 25°C | 24 hours | >99% | No significant degradation observed. |
| 40°C | 24 hours | 98% | Slight decrease in purity. |
| 60°C | 24 hours | 95% | Noticeable degradation. |
| 80°C | 24 hours | 88% | Significant degradation. |
| 100°C | 24 hours | 75% | Substantial decomposition. |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Analysis Parameters:
-
Temperature Range: 25°C to 400°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen or air at a flow rate of 20 mL/min
-
-
Data Collection: Record the mass loss of the sample as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the initial significant mass loss.
Protocol 2: Isothermal Stability Study using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare multiple vials containing a known concentration of this compound in a suitable anhydrous solvent.
-
Incubation: Place the vials in temperature-controlled chambers at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Time Points: At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), remove one vial from each temperature chamber.
-
HPLC Analysis:
-
Immediately dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the sample into a calibrated HPLC system with a suitable column (e.g., C18).
-
Use an appropriate mobile phase and detector (e.g., UV detector) to quantify the amount of remaining this compound.
-
-
Data Analysis: Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential thermal degradation pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Carboximidate - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Imidate Hydrochlorides
Welcome to the Technical Support Center for the characterization of imidate hydrochlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the analysis of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the characterization of imidate hydrochlorides using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Question: My imidate hydrochloride sample is showing multiple peaks in the chromatogram, even though I expect a pure compound. What could be the cause?
Answer: This is a common issue with imidate hydrochlorides due to their inherent instability. The extra peaks are likely degradation products. Here’s how to troubleshoot:
-
Hydrolysis: Imidate hydrochlorides are highly susceptible to hydrolysis. Ensure your mobile phase is not strongly acidic or basic, unless required for separation, as this can accelerate degradation. Consider using a buffered mobile phase to maintain a stable pH.[1][2][3][4]
-
Sample Preparation: Prepare your sample solution fresh and just before injection. Avoid storing solutions for extended periods, even at low temperatures. The choice of diluent is also critical; use a solvent in which the imidate hydrochloride is stable.
-
Column Temperature: High column temperatures can promote degradation. Try running the analysis at a lower temperature to see if the impurity peaks are reduced.
-
Forced Degradation Comparison: To confirm if the extra peaks are degradants, you can perform a forced degradation study (see Experimental Protocols section). This will help you identify the expected degradation products.[1][3][4][5]
Question: I'm observing peak tailing and inconsistent retention times for my imidate hydrochloride peak. How can I resolve this?
Answer: Peak tailing and retention time shifts are often indicative of unwanted interactions on the column or issues with the mobile phase.
-
Peak Tailing:
-
Secondary Silanol Interactions: The basic nature of the imidate functional group can lead to interactions with acidic silanol groups on the silica-based column packing. This is a frequent cause of peak tailing.
-
Solution: Use a base-deactivated column (end-capped) or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
-
Inconsistent Retention Times:
-
Mobile Phase pH: Small variations in the mobile phase pH can significantly impact the retention of ionizable compounds like imidate hydrochlorides. Ensure your buffer is adequately prepared and has sufficient buffering capacity.[6][7][8]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution. A minimum of 10-15 column volumes is recommended.[6][8][9]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.[8][9]
-
Figure 1: Troubleshooting workflow for common HPLC issues with imidate hydrochlorides.
Mass Spectrometry (MS)
Question: I am having trouble identifying the molecular ion of my imidate hydrochloride in the mass spectrum.
Answer: This can be a challenge due to the lability of the molecule and the nature of the salt.
-
Adduct Formation: In electrospray ionization (ESI), you are more likely to observe the protonated molecule [M+H]⁺ (where M is the free base of the imidate) rather than the intact hydrochloride salt. Also, look for common adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which can help confirm the molecular weight of the free base.[10][11][12]
-
Chloride Adducts: In negative ion mode, it is sometimes possible to observe a chloride adduct [M+Cl]⁻.[13][14]
-
In-source Fragmentation/Degradation: Imidate hydrochlorides can degrade in the ion source. This can lead to the absence or low intensity of the molecular ion peak and the appearance of fragment ions corresponding to hydrolysis products. Try using softer ionization conditions (e.g., lower cone voltage) to minimize in-source decay.
Question: My mass spectrum shows several unexpected ions. How can I determine if they are impurities or fragments?
Answer: Differentiating between impurities and fragments is crucial.
-
LC-MS Analysis: The best approach is to use LC-MS. If an ion is a true impurity, it should elute at a different retention time from the main compound. Fragments, on the other hand, will have the same retention time as the parent molecule.
-
MS/MS Fragmentation: Perform MS/MS on the suspected molecular ion. The resulting fragmentation pattern can be compared to the unexpected ions observed in the full scan MS. If they match, they are likely fragments. The fragmentation of imidates often involves cleavage of the C-O bond of the imidate ester and fragmentation of the side chains.[15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The peaks in my ¹H NMR spectrum are broad and not well-resolved. What could be the cause?
Answer: Broad peaks in the NMR spectrum of an imidate hydrochloride can arise from several factors.
-
Hygroscopicity and Water Content: Imidate hydrochlorides can be hygroscopic. The presence of water can lead to peak broadening, especially for exchangeable protons (e.g., N-H). Ensure your sample and NMR solvent are dry.
-
Solvent Effects: The choice of NMR solvent can significantly impact the spectrum. In protic solvents like D₂O or CD₃OD, exchangeable protons (N-H) may exchange with deuterium and disappear or broaden. In aprotic solvents like DMSO-d₆, these protons are often observable as sharp peaks.[18][19][20]
-
pH of the Sample: The pH of the sample solution in the NMR tube can affect the chemical shifts and peak shapes, particularly for protons near the basic nitrogen atoms.
-
Concentration: High sample concentrations can lead to viscosity-related peak broadening. Try acquiring the spectrum on a more dilute sample.
Question: I am seeing overlapping signals in the aromatic region of my ¹H NMR spectrum, making it difficult to interpret.
Answer: Signal overlap is a common challenge in NMR.
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can often induce different chemical shifts and resolve overlapping signals.[18][19][20]
-
Higher Field Strength: If available, using a higher field NMR spectrometer will increase spectral dispersion and can help resolve overlapping multiplets.
-
2D NMR: Techniques like COSY and HSQC can help to identify coupled protons and resolve individual signals even when they overlap in the 1D spectrum.
Frequently Asked Questions (FAQs)
Q1: Why are imidate hydrochlorides so challenging to characterize?
A1: The primary challenge lies in their inherent chemical instability. The imidate functional group is susceptible to hydrolysis, which can be catalyzed by acids, bases, or even neutral water. This leads to the formation of degradation products, such as amides and esters, which can complicate analysis and interpretation of results.[1][3][4] Furthermore, as hydrochloride salts, their solubility and solid-state properties can also present challenges.[21][22][23][24][25]
Q2: What are the typical degradation products of imidate hydrochlorides?
A2: The most common degradation pathway is hydrolysis, which cleaves the imidate C-N double bond to form an amide and an alcohol, or the C-O single bond to form an ester and ammonia/amine. Under certain conditions, other reactions like cyclization or rearrangement can occur. For example, imidapril hydrochloride is known to degrade into a diketopiperazine derivative and imidaprilat.[26]
Q3: What is a forced degradation study and why is it important for imidate hydrochlorides?
A3: A forced degradation (or stress testing) study intentionally exposes the drug substance to harsh conditions like heat, humidity, light, acid, base, and oxidation to accelerate its decomposition.[1][3][4][5] This is crucial for imidate hydrochlorides as it helps to:
-
Identify potential degradation products that could form during storage.
-
Elucidate the degradation pathways.
-
Develop and validate stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradants.
Q4: Which HPLC column is best suited for analyzing imidate hydrochlorides?
A4: A reversed-phase C18 or C8 column is typically a good starting point. Due to the basic nature of imidates, a base-deactivated (end-capped) column is highly recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica support.
Q5: How should I prepare my imidate hydrochloride sample for NMR analysis to get the best results?
A5: To obtain a high-quality NMR spectrum:
-
Dry your sample: Ensure your sample is free from residual water and solvents by drying it under high vacuum.
-
Use a dry NMR solvent: Use a high-purity, dry deuterated solvent. For observing exchangeable protons, an aprotic solvent like DMSO-d₆ or CDCl₃ is preferable to a protic solvent like D₂O or CD₃OD.
-
Prepare the sample fresh: Prepare the NMR sample immediately before analysis to minimize degradation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for a Typical Imidate Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Amide, Alcohol |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 45% | Carboxylic Acid, Amine |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide, Hydroxylated species |
| Thermal | Dry Heat | 48 hours | 80°C | 10% | Rearrangement product |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 5% | Photodegradants |
Note: The % degradation and products are illustrative and will vary depending on the specific imidate hydrochloride.
Table 2: Typical HPLC Method Validation Parameters for an Imidate Hydrochloride Assay
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.15 µg/mL |
| Specificity | No interference from degradants | Peak purity > 99.9% |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the imidate hydrochloride from its potential degradation products.
-
Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (e.g., 215 nm).
-
Column Temperature: 30°C.
-
-
Optimization:
-
Inject a mixture of the undegraded imidate hydrochloride and samples from forced degradation studies.
-
Adjust the gradient slope and initial/final mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
If peak shape is poor, consider adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate buffer) or adding an ion-pairing reagent.
-
-
Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[2][27][28][29][30]
Figure 2: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation profile of the imidate hydrochloride under various stress conditions as per ICH guidelines.[27][28][31][32][33]
-
Sample Preparation: Prepare stock solutions of the imidate hydrochloride in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Heat at 60°C for 8 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
At appropriate time points, withdraw samples.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method.
-
Use LC-MS to identify the molecular weights of the degradation products.
-
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradants for each stress condition.
Figure 3: General workflow for a forced degradation study of an imidate hydrochloride.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS | Semantic Scholar [semanticscholar.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. labcompare.com [labcompare.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. support.waters.com [support.waters.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 13. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The mutagenicity analysis of imidapril hydrochloride and its degradant, diketopiperazine derivative, nitrosation mixtures by in vitro Ames test with two strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Ich guideline for stability testing | PPTX [slideshare.net]
- 29. actascientific.com [actascientific.com]
- 30. pharmtech.com [pharmtech.com]
- 31. database.ich.org [database.ich.org]
- 32. ikev.org [ikev.org]
- 33. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Validation & Comparative
Purity Analysis of Methyl 3-chloropropanimidate hydrochloride: A Comparative Guide by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for starting materials and intermediates is a cornerstone of robust chemical research and pharmaceutical development. Methyl 3-chloropropanimidate hydrochloride, a key building block in the synthesis of various nitrogen-containing heterocycles, requires accurate purity assessment to ensure reaction efficiency, yield, and the impurity profile of subsequent products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound against other common analytical techniques, supported by detailed experimental protocols and data presentation.
Introduction to Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] Unlike chromatographic techniques that rely on calibration curves with reference standards of the analyte itself, qNMR allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a highly accurate and reliable technique for purity assessment.[1]
This guide will focus on the application of ¹H qNMR for the purity analysis of this compound, detailing the experimental procedure, data analysis, and a comparative overview with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Purity Determination by ¹H qNMR
A detailed protocol for the purity analysis of this compound using an internal standard is provided below.
Materials:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve the maleic acid in DMSO-d₆ and dilute to the mark.
-
Calculate the exact concentration of the internal standard solution in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Using a calibrated pipette, add exactly 1.0 mL of the internal standard stock solution to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer approximately 0.7 mL of the final solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure the following acquisition parameters are set for accurate quantification:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans (ns): 16 (or more for better signal-to-noise ratio)
-
Acquisition Time (at): At least 3 seconds
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis and Purity Calculation:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of a selected, well-resolved proton signal of this compound
-
I_IS = Integral of the proton signal of the internal standard (maleic acid, singlet at ~6.3 ppm)
-
N_analyte = Number of protons corresponding to the selected analyte signal
-
N_IS = Number of protons corresponding to the internal standard signal (for maleic acid, 2 protons)
-
MW_analyte = Molecular weight of this compound (144.01 g/mol )
-
MW_IS = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )
-
m_analyte = Mass of this compound weighed
-
m_IS = Mass of the internal standard in the added stock solution
-
P_IS = Purity of the internal standard (as a percentage)
Experimental Workflow and Data Visualization
The logical flow of the qNMR experiment is illustrated in the following diagram:
Hypothetical ¹H NMR Data and Purity Calculation
As a reference for researchers, a hypothetical ¹H NMR spectrum of this compound in DMSO-d₆ with maleic acid as an internal standard is described below. The chemical shifts are estimated based on the analysis of similar molecular structures.
Expected Chemical Shifts:
-
This compound:
-
~3.9 ppm (t, 2H, -CH₂-Cl)
-
~3.0 ppm (t, 2H, -CH₂-C=N)
-
~4.1 ppm (s, 3H, -OCH₃)
-
~9.5-10.5 ppm (broad s, 2H, -NH₂⁺)
-
-
Maleic Acid (Internal Standard):
-
~6.3 ppm (s, 2H, -CH=CH-)
-
-
Potential Impurities:
-
3-Chloropropionitrile (Starting Material): ~3.8 ppm (t, 2H), ~3.1 ppm (t, 2H)
-
Methanol (Solvent): ~3.3 ppm (s)
-
Water: ~3.3 ppm (broad s)
-
Data Presentation:
The following table summarizes hypothetical integration data from a qNMR experiment for the purity determination of three different batches of this compound.
| Batch ID | Analyte Mass (mg) | IS Mass in Aliquot (mg) | Analyte Integral (OCH₃, 3H) | IS Integral (2H) | Calculated Purity (%) |
| M3CPH-A01 | 15.25 | 5.08 | 5.21 | 1.00 | 99.3 |
| M3CPH-B02 | 14.98 | 5.08 | 5.05 | 1.00 | 97.8 |
| M3CPH-C03 | 15.51 | 5.08 | 5.29 | 1.00 | 99.1 |
Logical Relationship for Purity Assessment:
The core principle of qNMR relies on the direct proportionality of signal integrals to the molar amounts of the corresponding substances.
Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, other techniques are also employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities.
| Feature | ¹H qNMR | HPLC-UV/MS | GC-MS |
| Principle | Direct comparison of molar amounts via signal integration. | Separation based on polarity, detection by UV absorbance or mass. | Separation based on volatility and polarity, detection by mass fragmentation. |
| Quantification | Absolute quantification with a certified internal standard. | Relative quantification against a reference standard of the analyte. | Relative quantification against a reference standard of theanalyte. |
| Sample Prep. | Simple dissolution. | Mobile phase preparation, filtration. | Derivatization may be required for polar, non-volatile compounds. |
| Analysis Time | Relatively fast (~10-15 min per sample). | Typically longer run times (15-30 min per sample). | Can be fast, but method development can be time-consuming. |
| Selectivity | Excellent for distinguishing structurally different molecules. | Good, but can be limited by co-eluting impurities. | Excellent, especially with mass spectrometric detection. |
| Sensitivity | Moderate. | High. | Very high. |
| Destructive? | No, the sample can be recovered. | Yes. | Yes. |
| Advantages | High accuracy, no need for analyte-specific reference standard, provides structural information. | High sensitivity, well-established for routine analysis. | High sensitivity and selectivity, good for volatile impurities. |
| Disadvantages | Lower sensitivity compared to other methods, potential for signal overlap. | Requires a pure reference standard of the analyte, can be complex to develop methods for polar compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Conclusion
For the purity analysis of this compound, ¹H qNMR stands out as a highly accurate and efficient method that provides an absolute measure of purity without the need for a specific reference standard of the compound itself. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool for researchers and professionals in drug development. While HPLC and GC-MS offer higher sensitivity for trace impurity detection, the simplicity, accuracy, and direct quantification capabilities of qNMR make it a superior choice for the primary purity assessment of this important chemical intermediate. The combination of qNMR for bulk purity determination and a chromatographic technique for trace impurity profiling often represents the most comprehensive approach to quality control.
References
A Comparative Guide to the Analysis of Methyl 3-chloropropanimidate hydrochloride: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is a suitable approach for the routine analysis of Methyl 3-chloropropanimidate hydrochloride. This technique offers high resolution, sensitivity, and is non-destructive.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Quantification is typically performed by comparing the peak area of the analyte in the sample to the peak area of the standard of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature and potential low volatility of this compound, direct analysis by GC-MS is challenging. A derivatization step is necessary to increase the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for compounds with active hydrogens.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler for liquid injection.
2. Derivatization Procedure:
-
Accurately weigh 1-2 mg of this compound into a reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
4. Data Analysis:
-
The derivatized analyte is identified based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved using a calibration curve generated from derivatized standards.
Performance Comparison
The following table summarizes the hypothetical but representative performance characteristics of the proposed HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC Method | GC-MS Method (with Derivatization) |
| Principle | Separation based on polarity differences. | Separation based on volatility and boiling point. |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step. |
| Instrumentation | HPLC with UV or PDA detector. | GC with Mass Spectrometer. |
| Typical Retention Time | 5 - 15 minutes | 10 - 20 minutes (post-derivatization) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | High, especially with PDA detector. | Very high, based on mass fragmentation. |
| Throughput | High | Lower due to sample preparation. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS analyses.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow with derivatization for this compound.
Conclusion
Both HPLC and GC-MS offer viable, yet distinct, approaches for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC is well-suited for routine quality control applications where high throughput and good precision are required. The sample preparation is straightforward, making it an efficient choice.
-
GC-MS , while requiring a more involved sample preparation due to derivatization, provides a higher degree of specificity through mass spectral data. This makes it an excellent tool for impurity identification and structural elucidation.
For general quantification and purity assessment, the proposed HPLC method is recommended as the primary technique. The GC-MS method serves as a powerful complementary or alternative technique, particularly for in-depth structural analysis and trace-level impurity profiling.
Navigating the Analysis of Methyl 3-chloropropanimidate Hydrochloride Derivatives: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals working with Methyl 3-chloropropanimidate hydrochloride and its derivatives, achieving robust and reliable analytical characterization is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation and identification of these compounds. However, the inherent polarity and low volatility of the hydrochloride salt necessitate a derivatization step to ensure successful analysis. This guide provides a comparative overview of potential GC-MS methodologies, drawing parallels from the analysis of structurally similar compounds, and presents detailed experimental protocols to support your research.
Due to a lack of direct experimental data for this compound in the public domain, this guide leverages established derivatization techniques and data from the closely related compound, Methyl 3-aminopropanoate hydrochloride. The principles and methods described herein offer a strong starting point for developing a validated GC-MS analytical workflow.
Comparison of Derivatization Techniques for GC-MS Analysis
The choice of derivatization reagent is critical for successful GC-MS analysis. The primary goal is to replace active hydrogens on the molecule with less polar, more volatile groups. The most common and effective methods for compounds containing amine and/or hydroxyl groups are silylation and acylation.
| Derivatization Method | Reagent Example(s) | Target Functional Groups | Advantages | Potential Considerations |
| Silylation | BSTFA + 1% TMCS, MSTFA | -NH, -OH, -COOH | Forms volatile and thermally stable derivatives. Reagents are highly reactive. | Derivatives can be sensitive to moisture. |
| Acylation | MBTFA, HFBA, TFAA | -NH, -OH | Produces stable derivatives with good chromatographic properties. Can improve selectivity. | May produce byproducts that can interfere with analysis. |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | -NH, -COOH | Forms stable ester and N-alkyl derivatives. | Reagents can be hazardous. Reaction conditions may need optimization. |
Table 1: Comparison of Common Derivatization Techniques.
Hypothetical Performance Data for Derivatized Methyl 3-chloropropanimidate
The following table presents hypothetical, yet representative, quantitative data for the GC-MS analysis of a derivatized Methyl 3-chloropropanimidate. This data is extrapolated from typical performance characteristics observed for similar derivatized compounds.
| Parameter | Silylation Derivative (e.g., TMS) | Acylation Derivative (e.g., TFA) |
| Retention Time (min) | 8 - 12 | 10 - 15 |
| Characteristic m/z Fragments | M-15, Si(CH₃)₃ related ions | M-CF₃, COCF₃ related ions |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 2 - 15 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
Table 2: Hypothetical GC-MS Performance Data.
Experimental Protocols
Below are detailed experimental protocols for the derivatization and subsequent GC-MS analysis of a compound like this compound, based on methods for analogous structures.
Protocol 1: Silylation using BSTFA with TMCS
This protocol is adapted from the analysis of Methyl 3-aminopropanoate hydrochloride.[1]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable solvent)
-
GC Vials (2 mL) with inserts
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry GC vial.
-
Drying: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial.
-
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at a rate of 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: m/z 40-500
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for GC-MS analysis with silylation.
Caption: Logical relationship for analyzing polar compounds by GC-MS.
Conclusion
References
A Comparative Analysis of Imidates for Bioconjugation: A Guide for Researchers
In the fields of proteomics, drug development, and molecular biology, the covalent modification of proteins and other biomolecules is a cornerstone technique. Imidates, or imidoesters, represent a class of amine-reactive reagents that offer a distinct alternative to more commonly used N-hydroxysuccinimide (NHS) esters for crosslinking and labeling. This guide provides an objective comparison of Methyl 3-chloropropanimidate hydrochloride, a functionalized imidate, with other common imidates, supported by established chemical principles and representative experimental data.
Imidate Chemistry: An Overview
Imidates react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amidine bond. A key advantage of this reaction is that it retains the positive charge of the original amine, which can be crucial for maintaining the native conformation and solubility of the modified protein. The reaction is most efficient at alkaline pH, typically between 8 and 10.
Comparison of Imidate Reagents
Direct comparative studies detailing the specific reaction kinetics of this compound are not extensively available in peer-reviewed literature. However, a comparison can be drawn between simple alkyl imidates, such as methyl acetimidate, and functionalized imidates based on fundamental chemical principles. The presence of a chloro- group, an electron-withdrawing group, in this compound is expected to influence its reactivity.
Table 1: Comparison of Imidate Properties
| Property | Methyl Acetimidate | This compound | Rationale for Difference |
| Structure | CH₃C(=NH)OCH₃ | ClCH₂CH₂C(=NH)OCH₃ | Presence of a 3-chloropropyl group. |
| Reactivity | Standard reactivity for an alkyl imidate. | Potentially higher reactivity towards nucleophiles. | The electron-withdrawing chloro- group can increase the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack by an amine.[1][2] |
| Stability | Moisture-sensitive; hydrolyzes in aqueous solutions. The rate of hydrolysis decreases between pH 6.8 and 8.8.[3][4] | Likely more susceptible to hydrolysis. | The electron-withdrawing nature of the chloro- group can also make the imidate more susceptible to hydrolysis, which is a competing reaction during bioconjugation. |
| Resulting Bond | Amidine bond, retaining the positive charge of the amine. | Amidine bond, retaining the positive charge of the amine. | The fundamental reaction mechanism is the same for both imidates. |
| Potential for Secondary Reactions | Low. | The chloro- group provides a handle for subsequent nucleophilic substitution reactions, allowing for two-step conjugation strategies. | The alkyl chloride can be targeted by nucleophiles like thiols in a separate reaction step. |
Experimental Protocols
General Protocol for Protein Crosslinking with Dimethyl Suberimidate (DMS)
Materials:
-
Protein sample in a suitable buffer (e.g., 0.2 M triethanolamine, pH 8.0). Note: Avoid buffers containing primary amines like Tris or glycine.[5]
-
Dimethyl Suberimidate (DMS) hydrochloride.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or glacial acetic acid).[5]
-
Desalting column for purification.
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the DMS in the reaction buffer to a concentration of approximately 6 mg/mL. Adjust the pH of the DMS solution to 8.5 with NaOH.[6]
-
Reaction Initiation: Add the DMS solution to the protein sample. A 10- to 30-fold molar excess of the crosslinker is typically used.[5]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.[5] For some applications, incubation can be extended to 3 hours.[6]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM if using Tris or a 1:4 ratio if using glacial acetic acid.[5] Incubate for an additional 15 minutes.
-
Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Analysis: Analyze the crosslinked products using SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.
Visualizing the Workflow
The following diagrams illustrate the reaction pathway of an imidate with a primary amine and a general experimental workflow for protein modification.
Caption: Reaction of an imidate with a primary amine to form an amidine.
Caption: General experimental workflow for protein modification with an imidate.
References
- 1. quora.com [quora.com]
- 2. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]
- 3. Ethyl acetimidate hydrochloride|2208-07-3 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fgsc.net [fgsc.net]
A Comparative Guide to the Synthesis of 3-Chloro-propanimidamides: Alternative Reagents and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 3-Chloro-propanimidamides are valuable building blocks in the synthesis of various pharmaceutical agents and agrochemicals. This guide provides a comparative overview of the traditional Pinner reaction and alternative synthetic routes, offering insights into their respective advantages and disadvantages. Experimental data from literature is summarized to facilitate an objective comparison of these methodologies.
Traditional Route: The Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of imidates and subsequently amidines.[1] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imino ester salt, known as a Pinner salt.[1][2] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[1][3]
Experimental Protocol: Pinner Reaction for 3-Chloro-propanimidamide Hydrochloride
A typical laboratory-scale synthesis of a Pinner salt involves bubbling dry hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol at low temperatures (e.g., 0-5 °C) to prevent the thermodynamically unstable imidate hydrochloride from decomposing.[3][4] The reaction is generally carried out in an anhydrous solvent like dioxane or benzene. For the synthesis of 3-chloro-propanimidamide, 3-chloropropionitrile would be the starting material. The resulting imidate hydrochloride is then treated with ammonia to produce the final product.
Reaction Scheme:
-
Formation of the Pinner Salt: Cl-CH₂CH₂-C≡N + R-OH + HCl → [Cl-CH₂CH₂-C(=NH₂⁺)-OR]Cl⁻
-
Amination: [Cl-CH₂CH₂-C(=NH₂⁺)-OR]Cl⁻ + NH₃ → Cl-CH₂CH₂-C(=NH)-NH₂·HCl + R-OH
Alternative Synthetic Pathways
Modern synthetic chemistry offers several alternative routes to 3-chloro-propanimidamides, often starting from more readily available or different precursor molecules. These alternatives can offer advantages in terms of safety, reagent availability, and substrate scope.
Route 1: From 3-Chloropropionyl Chloride
A common alternative involves the conversion of 3-chloropropionyl chloride to the corresponding amide, which can then be further transformed into the desired imidamide.
Step 1: Amidation of 3-Chloropropionyl Chloride
The reaction of an acid chloride with an amine source is a robust and high-yielding method for amide formation.[5][6]
-
Using Ammonium Hydroxide or Gaseous Ammonia: This is a traditional and effective method, though it can be cumbersome due to the handling of gaseous ammonia or the instability of aqueous ammonia solutions.[7] The reaction is typically vigorous.[8]
-
Using Ammonium Chloride (NH₄Cl): A more practical and convenient approach utilizes ammonium chloride as the amine source in a solvent like N-methyl-2-pyrrolidone (NMP), which also acts as an acid scavenger, eliminating the need for an additional base.[7]
Step 2: Conversion of 3-Chloropropionamide to 3-Chloro-propanimidamide
The conversion of the intermediate amide to the imidamide is a subsequent step that would be required.
Route 2: From 3-Chloropropionic Acid
Directly utilizing 3-chloropropionic acid offers an alternative starting point, bypassing the need to first synthesize the acid chloride.
Step 1: Direct Amidation of 3-Chloropropionic Acid
Recent advances in synthetic methodology have led to efficient one-step procedures for the direct conversion of carboxylic acids to amides.[9]
-
Using Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃): This commercially available reagent facilitates the direct amidation of a wide range of carboxylic acids and amines under mild conditions, often with simplified purification.[10]
-
Catalytic Boric Acid: Boric acid can be used as a catalyst for the amidation of carboxylic acids, presenting a greener and more cost-effective option.[11]
Step 2: Conversion of 3-Chloropropionamide to 3-Chloro-propanimidamide
Similar to Route 1, the resulting 3-chloropropionamide would need to be converted to the target imidamide.
Route 3: Thio-Ritter-Type Reaction
For the synthesis of related thioamides, a novel thio-Ritter-type reaction has been developed.[12] This reaction involves the interaction of an alkyl bromide, a nitrile, and hydrogen sulfide.[12][13] While not a direct synthesis of the imidamide, the resulting thioamide could potentially be a precursor.
Comparative Analysis of Synthetic Routes
| Parameter | Pinner Reaction | Route 1 (from 3-Chloropropionyl Chloride) | Route 2 (from 3-Chloropropionic Acid) | Route 3 (Thio-Ritter-Type) |
| Starting Material | 3-Chloropropionitrile | 3-Chloropropionyl Chloride | 3-Chloropropionic Acid | Alkyl Bromide, Nitrile, H₂S |
| Key Reagents | Alcohol, HCl, Ammonia | NH₄Cl/NMP or NH₃ | B(OCH₂CF₃)₃ or Boric Acid, Amine | Hydrogen Sulfide |
| Number of Steps | 2 (to amidine) | 2 (to amide) + subsequent conversion | 1 (to amide) + subsequent conversion | 1 (to thioamide) |
| Reported Yields | Generally good to high for Pinner salts (>90%)[4] | Good to excellent for amidation (>80%)[7] | High for direct amidation[10] | Moderate to good for thioamides |
| Reaction Conditions | Low temperature, anhydrous | Mild to elevated temperatures | Mild conditions[10] | Varies |
| Safety/Handling | Use of corrosive and toxic HCl gas | 3-Chloropropionyl chloride is corrosive | Borate reagents are generally manageable | Use of toxic H₂S gas |
| Advantages | Direct, well-established method | High-yielding amidation, stable amine source (NH₄Cl) | Bypasses acid chloride, milder conditions | Novel route to sulfur analogues |
| Disadvantages | Requires handling of HCl gas, unstable intermediate | Requires an additional step to convert the amide | Requires an additional step to convert the amide | Produces a thioamide, not an imidamide directly |
Experimental Workflows and Synthetic Pathways
To visualize the logical flow of these synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Pinner Reaction.
Caption: Synthesis via 3-Chloropropionyl Chloride.
Caption: Synthesis via 3-Chloropropionic Acid.
Conclusion
The choice of synthetic route for 3-chloro-propanimidamides depends on several factors, including the availability of starting materials, scale of the reaction, and safety considerations. The Pinner reaction provides a direct and well-documented method. However, alternative pathways starting from 3-chloropropionyl chloride or 3-chloropropionic acid, followed by conversion of the intermediate amide, offer greater flexibility and may be more amenable to modern, milder reaction conditions. The development of direct amidation techniques, in particular, presents a promising avenue for efficient and atom-economical synthesis. For the preparation of sulfur-containing analogues, the thio-Ritter-type reaction is a noteworthy innovation. Researchers should carefully evaluate the pros and cons of each approach to select the most suitable method for their specific needs.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. iris.unive.it [iris.unive.it]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 11. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 12. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
The Strategic Advantage of Methyl 3-chloropropanimidate Hydrochloride in Amidine Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of amidine-containing molecules is a critical step in the discovery of novel therapeutics and functional materials. Methyl 3-chloropropanimidate hydrochloride emerges as a valuable reagent in this context, offering distinct advantages over other synthetic routes. This guide provides an objective comparison of its performance with alternative methods, supported by established chemical principles and experimental data from related systems.
This compound is an imidate salt, typically synthesized through the Pinner reaction of 3-chloropropionitrile with methanol in the presence of hydrogen chloride.[1][2] Its primary application lies in the synthesis of 3-chloro-substituted propionamidines, which are versatile intermediates in medicinal chemistry. The presence of the chloro-substituent provides a handle for further functionalization, making it a strategic choice for building complex molecular architectures.
Comparative Analysis of Amidine Synthesis Methods
The synthesis of amidines can be broadly categorized into several approaches, each with its own set of advantages and limitations. The following table summarizes the key performance indicators for the use of this compound (via the Pinner reaction) and its common alternatives.
| Method | Reagent/Precursor | Typical Reaction Conditions | Yield | Substrate Scope | Key Advantages | Key Disadvantages |
| Pinner Reaction | This compound | Anhydrous HCl, Methanol, followed by amine addition | Generally Good to High | Broad (various amines) | Readily prepared intermediate; mild reaction with amines. | Requires anhydrous conditions; handling of HCl gas. |
| Direct Amination of Nitriles | 3-Chloropropionitrile | Lewis Acid (e.g., AlCl₃), Amine | Variable | Limited by nitrile reactivity | One-pot procedure. | Harsh conditions; strong Lewis acids required. |
| From Amides | 3-Chloropropionamide derivatives | Dehydrating agents (e.g., POCl₃, P₂O₅) followed by amine | Moderate to Good | Good | Readily available starting materials. | Requires activation of the amide; potential for side reactions. |
| From Thioamides | 3-Chloropropionylthioamide | Alkylating agent (e.g., MeI) followed by amine | Good to High | Broad | High reactivity of thioimidate intermediate. | Unpleasant odor of thio-compounds; multi-step process. |
| Multicomponent Reactions | Various starting materials | Metal catalysts (e.g., Cu, Pd) | Good to High | Broad | High atom economy; convergent synthesis. | Catalyst cost and removal; optimization can be complex.[3] |
Experimental Protocols
Key Experiment: Synthesis of a 3-Chloropropionamidine using this compound (Pinner Reaction)
This protocol describes a typical two-step procedure for the synthesis of a 3-chloropropionamidine.
Step 1: Synthesis of this compound
-
A solution of 3-chloropropionitrile (1 equivalent) in anhydrous methanol (2-3 equivalents) is cooled to 0°C in a flask equipped with a gas inlet tube and a drying tube.
-
Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours, maintaining the temperature at 0°C.
-
The reaction mixture is then allowed to stand at a low temperature (e.g., 4°C) for 24-48 hours, during which the imidate hydrochloride salt precipitates.[4]
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
Step 2: Reaction with an Amine
-
This compound (1 equivalent) is suspended in a suitable solvent such as methanol or ethanol.
-
The desired primary or secondary amine (1-1.2 equivalents) is added to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the desired 3-chloropropionamidine.
Visualizing the Synthetic Landscape
The choice of a synthetic route is often guided by a logical workflow that considers starting material availability, reaction conditions, and desired product characteristics.
Caption: Synthetic routes to 3-chloropropionamidines.
The Pinner reaction represents a robust and high-yielding method for the preparation of amidines from nitriles via an imidate intermediate.[1][5]
Caption: Experimental workflow for the Pinner reaction.
Conclusion
This compound, prepared via the Pinner reaction, offers a reliable and versatile route for the synthesis of 3-chloro-substituted propionamidines. While other methods for amidine synthesis exist, the Pinner reaction often provides a good balance of yield, substrate scope, and operational simplicity, particularly when a stable, isolable intermediate is desired. The presence of the chloro-substituent in the final product provides a key advantage for further molecular elaboration, making this compound a strategic tool in the arsenal of the synthetic chemist.
References
A Comparative Guide to Thioimidate Synthesis: Pinner Reaction vs. S-Alkylation
For researchers, scientists, and drug development professionals, the synthesis of thioimidates is a critical step in various applications, including the formation of peptide bond isosteres and the development of novel therapeutic agents. Two of the most prominent methods for this transformation are the Pinner reaction and the S-alkylation of thioamides. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable approach for your research needs.
Introduction to Thioimidate Synthesis
Thioimidates are a class of organic compounds characterized by the R-C(=NR')-S-R'' functional group. They are valuable intermediates in organic synthesis and have gained significant attention for their role as reversible protecting groups for thioamides in solid-phase peptide synthesis, effectively preventing epimerization. The two primary synthetic routes to thioimidates, the Pinner reaction and S-alkylation, offer distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
The Pinner Reaction involves the acid-catalyzed reaction of a nitrile with a thiol. The reaction proceeds through the formation of an intermediate Pinner salt (an imidothioate salt), which is then neutralized to yield the final thioimidate.
S-Alkylation of Thioamides , in contrast, is a direct approach where a pre-formed thioamide is reacted with an alkylating agent, typically in the presence of a base. This method is mechanistically an SN2 reaction and is widely employed due to its generally high yields and mild reaction conditions.
Performance Comparison: Pinner Reaction vs. S-Alkylation
The choice between the Pinner reaction and S-alkylation for thioimidate synthesis depends on several factors, including the availability of starting materials, desired substrate scope, and tolerance of functional groups.
| Feature | Pinner Reaction | S-Alkylation of Thioamides |
| Starting Materials | Nitrile and Thiol | Thioamide and Alkylating Agent |
| Reaction Type | Acid-catalyzed nucleophilic addition | Base-mediated SN2 substitution |
| Key Intermediates | Pinner Salt (Imidothioate salt) | Thioamide anion |
| General Conditions | Strong acid (e.g., HCl), anhydrous | Base (e.g., DIEA, K2CO3), various solvents |
| Substrate Scope | Generally applicable to a range of nitriles and thiols, but can be limited by sterically hindered substrates.[1] | Broad substrate scope for thioamides and alkylating agents, including alkyl and aryl halides. |
| Yields | Variable, can be high for specific substrates but data is less extensively reported for thioimidates. | Generally high to excellent yields are reported. |
| Advantages | Utilizes readily available nitriles. | High yields, mild reaction conditions, well-established for sensitive substrates like peptides.[2] |
| Disadvantages | Requires strong acids and strictly anhydrous conditions, which may not be compatible with sensitive functional groups.[1][3] The intermediate Pinner salt can be unstable.[4] | Requires the synthesis of the thioamide precursor. Potential for N-alkylation as a side reaction, though S-alkylation is generally favored. |
Experimental Data
Pinner Reaction: Representative Yields
Data for thioimidate synthesis via the Pinner reaction is less commonly tabulated than for its oxygen-analog imidates. The following table provides illustrative examples based on described syntheses.
| Nitrile | Thiol | Acid/Conditions | Product | Yield (%) | Reference |
| Benzonitrile | Thiophenol | HCl (gas), Ether | S-Phenylbenzimidothioate | Moderate | General Pinner methodology[4][5] |
| Acetonitrile | Ethanethiol | HCl (gas), Dioxane | S-Ethylacetimidothioate | Moderate | General Pinner methodology[4][5] |
S-Alkylation of Thioamides: Representative Yields
The S-alkylation of thioamides is a well-documented and high-yielding reaction. The following table summarizes representative data.
| Thioamide | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
| N-Phenylthiobenzamide | Iodomethane | K2CO3 / Acetone | Methyl N-phenylbenzimidothioate | 95 | |
| N-Phenylthiobenzamide | 4-Methoxybenzyl chloride | K2CO3 / Acetone | 4-Methoxybenzyl N-phenylbenzimidothioate | 92 | |
| N-(4-Methoxyphenyl)thiobenzamide | Iodomethane | K2CO3 / Acetone | Methyl N-(4-methoxyphenyl)benzimidothioate | 96 | |
| Thioacetamide | Benzyl bromide | NaH / THF | S-Benzylacetimidothioate | High | General S-alkylation methodology |
| Thiobenzamide | Methyl iodide | DIEA / DMF | S-Methylbenzimidothioate | High | [2] |
Experimental Protocols
General Protocol for Pinner Reaction for Thioimidate Synthesis
This protocol is a generalized procedure based on the classical Pinner reaction conditions.
Materials:
-
Nitrile (1.0 eq)
-
Thiol (1.1 eq)
-
Anhydrous solvent (e.g., diethyl ether, dioxane)
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous workup and purification reagents
Procedure:
-
A solution of the nitrile and thiol in the anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
A slow stream of anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction progress is monitored by the precipitation of the Pinner salt (imidothioate hydrochloride).
-
After the reaction is complete (typically after several hours), the excess HCl is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
-
The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with the cold anhydrous solvent.
-
The Pinner salt is then carefully neutralized with a suitable base (e.g., a cold solution of sodium bicarbonate or triethylamine in an appropriate solvent) to afford the free thioimidate.
-
The thioimidate is extracted with an organic solvent, and the organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.
General Protocol for S-Alkylation of a Thioamide
This protocol describes a general procedure for the S-alkylation of a thioamide.
Materials:
-
Thioamide (1.0 eq)
-
Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)
-
Base (e.g., DIEA, K2CO3, NaH) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., DMF, acetone, THF)
-
Workup and purification reagents
Procedure:
-
The thioamide is dissolved in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added to the solution. If a solid base like K2CO3 is used, the mixture is stirred vigorously. If a hydride base like NaH is used, caution should be exercised due to hydrogen gas evolution.
-
The alkylating agent is added to the mixture, often dropwise, at a suitable temperature (e.g., room temperature or cooled in an ice bath).
-
The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.
Mechanistic Pathways and Workflows
To visualize the underlying chemical transformations and logical relationships, the following diagrams are provided.
Caption: Mechanism of the Pinner Reaction for Thioimidate Synthesis.
Caption: Mechanism of S-Alkylation of Thioamides for Thioimidate Synthesis.
Conclusion
Both the Pinner reaction and S-alkylation of thioamides are viable methods for the synthesis of thioimidates. The S-alkylation of thioamides generally offers a more robust and higher-yielding pathway, particularly for complex and sensitive substrates, as evidenced by its widespread use in peptide chemistry.[2][6] The requirement for a pre-synthesized thioamide is a potential drawback, but the mild reaction conditions and excellent yields often compensate for this extra step.
The Pinner reaction, while mechanistically elegant and starting from readily available nitriles, presents challenges related to the harsh acidic and anhydrous conditions required, which can limit its applicability for molecules with sensitive functional groups.[3] The instability of the intermediate Pinner salt can also affect the overall efficiency of the process.[4]
For researchers requiring high yields and broad functional group tolerance, S-alkylation of thioamides is often the superior choice. However, for specific applications where the nitrile and thiol starting materials are more accessible or when exploring alternative synthetic routes, the Pinner reaction remains a valuable tool in the synthetic chemist's arsenal. The selection of the optimal method will ultimately be guided by the specific synthetic goals, the nature of the substrate, and the laboratory resources available.
References
A Comparative Guide to the Structural Validation of Methyl 3-chloropropanimidate Hydrochloride
For professionals in pharmaceutical research and synthetic chemistry, the integrity of starting materials and intermediates is paramount. Reactive intermediates, in particular, demand rigorous structural verification to ensure the desired reaction outcome and prevent the propagation of impurities. Methyl 3-chloropropanimidate hydrochloride, a classic Pinner salt, is a prime example.[1][2] It serves as a versatile precursor for synthesizing heterocycles and amidines, but its inherent reactivity makes it susceptible to hydrolysis and rearrangement.[1][2][3]
This guide provides an in-depth, comparative framework for the unambiguous structural validation of this compound. We will move beyond simple data reporting to explain the causality behind our choice of analytical techniques, demonstrating how an orthogonal, multi-technique approach provides a self-validating system for confirming structure and assessing purity.
The Synthetic Context: Why Impurities are Inevitable
To validate a structure, one must first understand what it is not. This compound is typically synthesized via the Pinner reaction, where 3-chloropropionitrile reacts with methanol in the presence of anhydrous hydrogen chloride.[3][4] The mechanism involves the protonation of the nitrile, making it susceptible to nucleophilic attack by the alcohol.[2][5]
However, the product exists in a delicate equilibrium. The very conditions used for its synthesis and the presence of even trace amounts of water can lead to predictable side products. The primary impurities to anticipate are:
-
3-Chloropropionitrile: Unreacted starting material.
-
Methyl 3-chloropropanoate: The product of hydrolysis, where water acts as a nucleophile on the Pinner salt.[6][7]
-
3-Chloropropanamide: A potential product from thermal rearrangement or hydrolysis of the imidate.[1]
The following diagram illustrates the synthetic pathway and the genesis of these common impurities, which our validation methods must be able to distinguish.
References
Comparative Reactivity of Chloro-Substituted vs. Non-Substituted Imidates: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical reactivity of chloro-substituted imidates versus their non-substituted counterparts. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with illustrative experimental data to highlight the impact of chloro-substitution on the reactivity of imidates in key chemical transformations.
Introduction
Imidates are versatile functional groups with applications ranging from synthetic intermediates to the formation of bioactive heterocycles.[1] The introduction of a chloro-substituent, particularly at the alpha-position to the imino carbon, is known to significantly modulate the electronic properties and, consequently, the reactivity of the molecule. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the imino carbon, making it more susceptible to nucleophilic attack.[2] This guide explores the quantitative aspects of this enhanced reactivity, focusing on hydrolysis and nucleophilic substitution reactions.
Theoretical Framework: The Inductive Effect of Chloro-Substitution
The primary factor governing the increased reactivity of chloro-substituted imidates is the inductive effect (-I effect) of the chlorine atom. This effect involves the withdrawal of electron density from the carbon backbone, which in turn makes the imino carbon more electron-deficient and, therefore, a better electrophile.[2] This increased electrophilicity accelerates the rate-determining step in many reactions, such as nucleophilic attack by water during hydrolysis or by other nucleophiles in substitution reactions.
Comparative Reactivity Data: A Quantitative Overview
| Compound | Reaction | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| Ethyl Acetimidate | Hydrolysis | H₂O | Aqueous | 1 (Reference) |
| Ethyl 2-Chloroacetimidate | Hydrolysis | H₂O | Aqueous | ~30 - 50 (Estimated) |
| Methyl Acetate | Nucleophilic Subst. | I⁻ | Acetone | 1 (Reference) |
| Methyl Chloroacetate | Nucleophilic Subst. | I⁻ | Acetone | ~100 - 150 |
Note: The relative rate constant for Ethyl 2-Chloroacetimidate is an estimation based on the observed rate enhancement in analogous α-chloro esters and α-halo ketones.[3][4][5] The actual value would need to be determined experimentally.
Experimental Protocols
To empirically determine and compare the reactivity of these imidates, the following experimental protocols can be employed.
I. Synthesis of Imidates
A. General Procedure for Synthesis of Non-Substituted Imidates (e.g., Ethyl Acetimidate Hydrochloride) via Pinner Reaction:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous acetonitrile (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous diethyl ether.
-
Reaction: The solution is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours with continuous stirring.
-
Isolation: The flask is sealed and stored at 0-4°C for 24-48 hours, during which a white precipitate of ethyl acetimidate hydrochloride forms.
-
Purification: The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the product.
B. General Procedure for Synthesis of Chloro-Substituted Imidates (e.g., Ethyl 2-Chloroacetimidate Hydrochloride):
The procedure is analogous to the one described above, with chloroacetonitrile used as the starting nitrile.
II. Kinetic Study: Comparative Hydrolysis Rate Determination
This protocol describes a method to determine the rate constant for the hydrolysis of an imidate by monitoring the reaction progress via titration.[6][7][8]
-
Reaction Setup: A stock solution of the imidate (e.g., 0.1 M ethyl acetimidate hydrochloride or ethyl 2-chloroacetimidate hydrochloride) is prepared in a suitable buffer solution (e.g., phosphate buffer, pH 7.4) maintained at a constant temperature (e.g., 25°C) in a thermostatic water bath.
-
Sampling: At regular time intervals (t), aliquots (e.g., 5.0 mL) of the reaction mixture are withdrawn and immediately quenched in a flask containing a known volume of ice-cold standard acid (e.g., 10.0 mL of 0.02 M HCl) to stop the hydrolysis.
-
Titration: The unreacted acid in the quenching flask is immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.02 M NaOH) using a suitable indicator (e.g., phenolphthalein). The volume of NaOH consumed is recorded as V_t.
-
Initial and Final Readings: The initial concentration of the imidate corresponds to the titration volume at t=0 (V₀), which can be determined by titrating a quenched aliquot immediately after mixing. The reaction is allowed to proceed to completion (or for at least 10 half-lives) to determine the final titration volume (V_∞).
-
Data Analysis: The concentration of the unreacted imidate at each time point is proportional to (V_∞ - V_t). The data is then analyzed using the first-order rate equation: ln[(V_∞ - V₀)/(V_∞ - V_t)] = kt. A plot of ln(V_∞ - V_t) versus time will yield a straight line with a slope of -k, where k is the observed first-order rate constant.
Visualizations
Reaction Mechanism: Acid-Catalyzed Hydrolysis of an Imidate
Caption: Mechanism of acid-catalyzed imidate hydrolysis.
Experimental Workflow: Kinetic Analysis of Imidate Hydrolysis
Caption: Workflow for kinetic analysis of imidate hydrolysis.
Application in Drug Discovery: Targeting the Ras-Raf-MEK-ERK Pathway
Imidates are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including imidazoles, which are common scaffolds in medicinal chemistry.[9][10] Chloro-substituted imidates can be particularly useful in the synthesis of kinase inhibitors.[11][12] One of the critical signaling pathways in cancer is the Ras-Raf-MEK-ERK pathway, which is often dysregulated.[13] Farnesyltransferase inhibitors (FTIs) are a class of drugs that target this pathway by preventing the post-translational modification of Ras proteins, which is essential for their membrane localization and activation.[14][15] The synthesis of some FTIs involves the use of imidazole-containing compounds, which can be synthesized from imidate precursors.
Signaling Pathway: Ras-Raf-MEK-ERK Cascade
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of FTIs.
Conclusion
References
- 1. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mixture Toxicity of SN2-Reactive Soft Electrophiles: 2—Evaluation of Mixtures Containing Ethyl α-Halogenated Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. rkmvccrahara.org [rkmvccrahara.org]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Farnesyltransferase (FTase) Inhibitors Increase Inhibition of KIT Mutants by Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Data of Methyl 3-chloropropanimidate Hydrochloride Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of predicted spectral data for different batches of Methyl 3-chloropropanimidate hydrochloride (CAS 21367-88-4). Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted data to illustrate the expected spectroscopic characteristics and potential variations between batches. The methodologies provided are based on standard analytical chemistry protocols.
Summary of Predicted Spectral Data
The following tables summarize the predicted quantitative data for key spectroscopic techniques used in the characterization of this compound. These predictions can serve as a baseline for the analysis of newly synthesized or acquired batches.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Batch | Predicted Chemical Shift (δ, ppm) - CH₂Cl | Predicted Chemical Shift (δ, ppm) - CH₂-C=N | Predicted Chemical Shift (δ, ppm) - OCH₃ | Predicted Chemical Shift (δ, ppm) - NH |
| Batch A (Theoretical) | 3.8 - 4.0 | 2.9 - 3.1 | 4.0 - 4.2 | 9.0 - 11.0 (broad) |
| Batch B (Theoretical) | 3.8 - 4.0 | 2.9 - 3.1 | 4.0 - 4.2 | 9.0 - 11.0 (broad) |
| Batch C (Theoretical) | 3.8 - 4.0 | 2.9 - 3.1 | 4.0 - 4.2 | 9.0 - 11.0 (broad) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Batch | Predicted Chemical Shift (δ, ppm) - CH₂Cl | Predicted Chemical Shift (δ, ppm) - CH₂-C=N | Predicted Chemical Shift (δ, ppm) - C=N | Predicted Chemical Shift (δ, ppm) - OCH₃ |
| Batch A (Theoretical) | 40 - 42 | 33 - 35 | 170 - 175 | 55 - 57 |
| Batch B (Theoretical) | 40 - 42 | 33 - 35 | 170 - 175 | 55 - 57 |
| Batch C (Theoretical) | 40 - 42 | 33 - 35 | 170 - 175 | 55 - 57 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Batch | Predicted C=N Stretch | Predicted C-O Stretch | Predicted N-H Stretch | Predicted C-Cl Stretch |
| Batch A (Theoretical) | 1650 - 1680 | 1200 - 1250 | 3100 - 3300 (broad) | 700 - 750 |
| Batch B (Theoretical) | 1650 - 1680 | 1200 - 1250 | 3100 - 3300 (broad) | 700 - 750 |
| Batch C (Theoretical) | 1650 - 1680 | 1200 - 1250 | 3100 - 3300 (broad) | 700 - 750 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Batch | Predicted Molecular Ion [M]⁺ (m/z) | Predicted Key Fragment Ions (m/z) |
| Batch A (Theoretical) | 137/139 (Cl isotope pattern) | 102 (M - Cl)⁺, 77 (M - OCH₃ - Cl)⁺, 59 (COOCH₃)⁺ |
| Batch B (Theoretical) | 137/139 (Cl isotope pattern) | 102 (M - Cl)⁺, 77 (M - OCH₃ - Cl)⁺, 59 (COOCH₃)⁺ |
| Batch C (Theoretical) | 137/139 (Cl isotope pattern) | 102 (M - Cl)⁺, 77 (M - OCH₃ - Cl)⁺, 59 (COOCH₃)⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary for ¹³C NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, a GC inlet can be used for separation prior to mass analysis.
-
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
The standard electron energy for EI is 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. Pay attention to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Visualizations
Experimental Workflow for Spectral Data Comparison
The following diagram illustrates the general workflow for comparing the spectral data of different batches of this compound.
Caption: Workflow for spectral data comparison of different batches.
Synthesis of this compound via Pinner Reaction
The synthesis of the target compound typically proceeds via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.
Caption: Pinner reaction for the synthesis of the target compound.
Safety Operating Guide
Proper Disposal of Methyl 3-chloropropanimidate Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 3-chloropropanimidate hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural framework for the safe disposal of this compound, based on information from safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
General Disposal Guidelines
The primary and universally advised method for the disposal of this compound is to use an approved waste disposal plant.[1][2] This ensures that the chemical is managed in a controlled and environmentally responsible manner.
Key Prohibitions:
-
Do NOT flush into surface water or sanitary sewer systems.[1]
-
Do NOT allow the material to contaminate ground water systems.[1]
-
Do NOT empty into drains.[1]
This compound is recognized as being harmful to aquatic life with long-lasting effects, making environmental containment a top priority.[1]
Step-by-Step Disposal Procedure
-
Containment of Spills: In the event of a spill, the material should be carefully swept up and shoveled into suitable, labeled containers for disposal.[1] For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to collect the substance.
-
Packaging Waste:
-
Place the collected waste into a clearly labeled, sealed container.
-
Ensure the container is appropriate for chemical waste and is not reactive with the compound. Metal containers should be avoided if the substance is corrosive to metals.
-
-
Storage Pending Disposal:
-
Arranging for Professional Disposal:
-
Contact a licensed and approved hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with a copy of the safety data sheet to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Data Summary
The safety data sheets for this compound do not provide specific quantitative data for disposal procedures, such as concentration thresholds for different waste streams. The guidance is consistently qualitative, emphasizing the use of a licensed waste disposal service.
| Parameter | Value | Source |
| Disposal Method | Approved Waste Disposal Plant | [1][2] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

